Fungicide5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H13F8N3O2 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
N-[2-[2,4-bis(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H13F8N3O2/c1-31-9-11(16(30-31)17(21)22)18(32)29-13-4-2-3-5-15(13)33-14-7-6-10(19(23,24)25)8-12(14)20(26,27)28/h2-9,17H,1H3,(H,29,32) |
InChI Key |
NYJBDYAABVMJOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SDHI Fungicides on Succinate Dehydrogenase: A Technical Guide
Abstract
Succinate dehydrogenase inhibitor (SDHI) fungicides represent a critical class of agrochemicals that target cellular respiration in pathogenic fungi. This technical guide provides an in-depth examination of the molecular mechanism by which these fungicides inhibit succinate dehydrogenase (SDH), also known as mitochondrial Complex II. It details the enzyme's subunit structure, the specific binding sites of various SDHI classes, and the downstream cellular consequences of this inhibition. Furthermore, this guide presents quantitative data on the inhibitory efficacy of common SDHIs and outlines standardized experimental protocols for assessing SDH activity, offering a comprehensive resource for researchers and professionals in fungicide development.
Introduction to Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase (SDH) is a vital enzyme complex embedded in the inner mitochondrial membrane of eukaryotes.[1][2] It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the citric acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2][3] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[3][4] The electrons harvested from this reaction are then transferred to the ETC, specifically to ubiquinone (coenzyme Q), which is reduced to ubiquinol.[1][2] This process is integral for cellular respiration and the subsequent production of ATP.[3][4]
The SDH enzyme complex is a heterotetramer composed of four distinct subunits encoded by nuclear genes: SDHA, SDHB, SDHC, and SDHD.[1][3]
-
SDHA (Flavoprotein subunit): This is the largest subunit and contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.[1][]
-
SDHB (Iron-sulfur protein subunit): This subunit contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that are essential for transferring electrons from FAD to the ubiquinone-binding site.[1][]
-
SDHC and SDHD (Membrane anchor subunits): These are hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.[1][6]
Given its central role in energy metabolism, SDH is an ideal target for fungicides.[3]
Mechanism of Action of SDHI Fungicides
SDHI fungicides exert their effect by specifically inhibiting the activity of the SDH enzyme. Their primary mode of action is to block the mitochondrial electron transport chain, which disrupts the TCA cycle and ultimately leads to a cessation of fungal respiration and energy production.[3][7]
These fungicides work by binding to the ubiquinone-binding site (Q-site) of the SDH complex, thereby preventing the reduction of ubiquinone to ubiquinol.[8][9][10] This binding occurs within a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[11][12] The binding of the SDHI molecule physically obstructs the natural substrate, ubiquinone, from accessing its binding site, which halts the transfer of electrons from the iron-sulfur clusters in SDHB.[8]
Different chemical classes of SDHI fungicides, such as carboxamides, pyrazole-carboxamides, and pyridinyl-ethyl-benzamides, all target this same Q-site, though their precise interactions with the amino acid residues within the pocket may vary.[7][9] This shared binding site is also the location where mutations conferring fungicide resistance often arise, typically in the SdhB, SdhC, or SdhD genes.[12] These mutations can alter the structure of the binding pocket, reducing the affinity of the fungicide and diminishing its efficacy.[8][12]
Quantitative Inhibitory Activity of SDHI Fungicides
The efficacy of SDHI fungicides is commonly quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values. These values represent the concentration of the fungicide required to inhibit fungal growth or enzyme activity by 50%. Lower values indicate higher potency. The table below summarizes the inhibitory activities of several SDHI fungicides against various fungal pathogens.
| Fungicide | Fungal Species | IC₅₀ / EC₅₀ (µg/mL) | Reference |
| Benzovindiflupyr | Colletotrichum gloeosporioides | 0.08 - 1.11 | [13] |
| Penthiopyrad | Colletotrichum gloeosporioides | 0.45 - 3.17 | [13] |
| Boscalid | Podosphaera xanthii | 0.38 (mean for sensitive isolates) | [14] |
| Fluopyram | Podosphaera xanthii | 0.09 (mean for sensitive isolates) | [14] |
| Compound A37 | Rhizoctonia solani | 0.0144 | [15] |
| Fluxapyroxad | Rhizoctonia solani | 0.0270 | [15] |
| Compound A2 | Botrytis cinerea | 0.428 | [16] |
| Compound A2 | Sclerotinia sclerotiorum | 0.535 | [16] |
| SDH-IN-2 | Sclerotinia sclerotiorum | 0.52 | [17] |
| SDH-IN-2 | Rhizoctonia solani | 3.42 | [17] |
Note: EC₅₀ and IC₅₀ values can vary based on the specific isolate, assay conditions, and methodology.
Cellular Effects and Signaling Pathways
The inhibition of succinate dehydrogenase by SDHI fungicides triggers a cascade of downstream cellular events, primarily stemming from the disruption of mitochondrial function.
Disruption of Energy Metabolism
By blocking the TCA cycle and the electron transport chain, SDHIs severely impair the cell's ability to produce ATP through oxidative phosphorylation.[3][4] This energy deficit leads to the inhibition of fungal growth and reproduction.[3][16]
Production of Reactive Oxygen Species (ROS)
Inhibition of Complex II can lead to an accumulation of electrons within the early stages of the electron transport chain. This can result in the reverse transfer of electrons to Complex I, a known site of superoxide production.[4][18] The resulting increase in reactive oxygen species (ROS) can cause significant oxidative damage to cellular components, including proteins, lipids, and DNA, potentially triggering programmed cell death.[4]
Induction of Autophagy
Studies on the effects of Complex II inhibition in neuronal cells have shown that it can trigger unique downstream pathways, including autophagy.[18] This is a cellular process of self-digestion of damaged organelles and proteins to maintain cellular homeostasis. While this can be a survival mechanism, dysregulated or incomplete autophagy may contribute to cell death.[18]
Key Experimental Protocols
Accurate assessment of SDHI fungicide activity requires robust and reproducible experimental protocols. The following outlines a generalized method for determining SDH activity in fungal extracts.
Succinate Dehydrogenase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor, which results in a color change.
Principle: Succinate dehydrogenase oxidizes succinate to fumarate, transferring electrons to a probe, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride (INT).[19] The reduction of this probe leads to a measurable change in absorbance, which is proportional to the SDH activity.[20]
Materials:
-
Fungal mycelia
-
Ice-cold SDH Assay Buffer (e.g., phosphate buffer with EDTA)
-
SDH Substrate (Succinate)
-
Probe/Electron Acceptor (e.g., DCPIP)
-
96-well microplate
-
Spectrophotometer (plate reader)
-
SDHI fungicide of interest
Protocol:
-
Sample Preparation:
-
Harvest and weigh fungal mycelia.
-
Homogenize the mycelia in ice-cold SDH Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the mitochondrial fraction with SDH.[11]
-
-
Reaction Setup (in a 96-well plate):
-
Sample Wells: Add the prepared supernatant, the SDHI fungicide at various concentrations, and SDH Assay Buffer to a final volume.
-
Positive Control Well: Add supernatant and SDH Assay Buffer (without fungicide).
-
Blank Well: Add SDH Assay Buffer only.
-
Pre-incubate the plate for 10-15 minutes to allow the fungicide to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the SDH substrate (succinate) and the electron acceptor probe to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) in kinetic mode.
-
Record measurements every 1-2 minutes for a total of 20-30 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each well.
-
Subtract the rate of the blank from all other readings.
-
Determine the SDH activity, often expressed in units where one unit is the amount of enzyme that generates 1.0 µmole of the reduced product per minute.[20]
-
Plot the percent inhibition of SDH activity against the log of the fungicide concentration to determine the IC₅₀ value.
-
Conclusion
SDHI fungicides are potent and specific inhibitors of fungal succinate dehydrogenase, a critical enzyme in cellular respiration. By binding to the ubiquinone-binding site, they effectively shut down the mitochondrial electron transport chain, leading to energy depletion and oxidative stress within the fungal cell. A thorough understanding of this mechanism, supported by quantitative analysis and standardized experimental protocols, is essential for the continued development of effective disease management strategies and for managing the emergence of fungicide resistance.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. medlink.com [medlink.com]
- 3. researchgate.net [researchgate.net]
- 4. Complex II Biology in Aging, Health, and Disease [mdpi.com]
- 6. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ndsu.edu [ndsu.edu]
- 9. nzpps.org [nzpps.org]
- 10. resistance.nzpps.org [resistance.nzpps.org]
- 11. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Inhibition of mitochondrial complex II in neuronal cells triggers unique pathways culminating in autophagy with implications for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Succinate Dehydrogenase Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
Fungicide5 Target Binding Site Analysis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical analysis of the binding site for "Fungicide5," a novel hypothetical fungicide modeled on the strobilurin class. Strobilurins are quinone outside inhibitors (QoI) that target the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1][2] This guide details the mechanism of action, key molecular interactions, and the experimental protocols required to characterize the binding site and affinity of such compounds. It is intended to serve as a comprehensive resource for researchers in agrochemical and pharmaceutical development.
Introduction: Mechanism of Action
This compound, like other strobilurin fungicides, inhibits fungal respiration by binding to the quinone outside (Qo) site of the cytochrome bc1 complex, an essential enzyme in the mitochondrial electron transport chain.[1][3] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c1, which subsequently halts the entire electron transport process.[2][4] The disruption of the electron transport chain prevents the generation of a proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis.[1][5] The ultimate consequence for the fungus is the cessation of cellular energy production, leading to cell death.[1][4]
The cytochrome bc1 complex is a homodimeric enzyme, with each monomer containing a Qo binding site located on the cytochrome b subunit.[6][7] This site is where the natural substrate, ubiquinol, is oxidized.[4] this compound acts as a competitive inhibitor at this site.
Affected Signaling Pathway
The primary pathway disrupted by this compound is the mitochondrial respiratory chain, specifically at Complex III. The binding of the fungicide prevents the reduction of cytochrome c, which is a critical mobile electron carrier that shuttles electrons to Complex IV (Cytochrome c oxidase).[6] This blockage leads to a buildup of reduced upstream components and a deficit of reduced downstream components, causing mitochondrial dysfunction, a drop in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).
Figure 1. Mechanism of action of this compound on the mitochondrial respiratory chain.
Target Binding Site Analysis
The Qo site of cytochrome b is a well-defined pocket. The binding of strobilurin-type fungicides is stabilized by a network of interactions with specific amino acid residues. Key residues known to be critical for binding include Phenylalanine at position 129 (F129), Glycine at 143 (G143), and Glutamate at 273 (E273).[3][8]
Mutations in the gene encoding cytochrome b, particularly at these positions, can confer resistance to QoI fungicides.[9] The most common and significant mutation is a substitution of glycine to alanine at position 143 (G143A), which sterically hinders the binding of many strobilurins.[3][10]
Quantitative Binding Data
The affinity of this compound for its target can be quantified using various biophysical and biochemical assays. The data below represents typical values obtained for a potent strobilurin fungicide against wild-type (WT) and resistant (G143A mutant) fungal strains.
Table 1: Inhibition Constants and Efficacy
| Parameter | Wild-Type (WT) | G143A Mutant | Method |
|---|---|---|---|
| Ki (nM) | 0.8 ± 0.1 | 1500 ± 200 | Isothermal Titration Calorimetry |
| IC50 (nM) | 2.5 ± 0.3 | 4500 ± 500 | Cytochrome bc1 Activity Assay |
| EC50 (µg/mL) | 0.15 ± 0.02 | > 100 | Fungal Growth Inhibition Assay |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.[11][12]
Table 2: Thermodynamic Binding Parameters (Wild-Type)
| Parameter | Value | Unit | Method |
|---|---|---|---|
| Binding Affinity (KD) | 1.2 ± 0.2 | nM | Isothermal Titration Calorimetry |
| Enthalpy (ΔH) | -15.5 ± 1.0 | kcal/mol | Isothermal Titration Calorimetry |
| Entropy (ΔS) | -10.2 ± 0.8 | cal/mol·K | Isothermal Titration Calorimetry |
| Stoichiometry (n) | 1.05 ± 0.05 | - | Isothermal Titration Calorimetry |
KD: Dissociation constant. Thermodynamic data is derived from ITC experiments.[13][14]
Experimental Protocols
A multi-step approach is required to fully characterize the binding site and interaction of a novel fungicide.
Figure 2. Experimental workflow for this compound target binding site characterization.
Protocol: Cytochrome bc1 (Complex III) Activity Assay
This protocol measures the efficacy of this compound in inhibiting the enzymatic activity of the isolated cytochrome bc1 complex.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.01% DDM (n-Dodecyl β-D-maltoside).[15]
-
Substrate 1: Decylubiquinol (DBH2). Prepare a 10 mM stock in ethanol.
-
Substrate 2: Cytochrome c (from bovine heart). Prepare a 1 mM stock in Assay Buffer.
-
Inhibitor: this compound. Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
Isolate mitochondria from a relevant fungal species and purify the cytochrome bc1 complex via affinity chromatography.[15]
-
In a 96-well microplate, add 180 µL of Assay Buffer to each well.
-
Add 2 µL of the this compound dilution (or DMSO for control).
-
Add 10 µL of purified cytochrome bc1 complex (final concentration ~5 nM).
-
Initiate the reaction by adding 5 µL of DBH2 (final concentration ~50 µM) and 5 µL of cytochrome c (final concentration ~25 µM).[15]
-
Immediately measure the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.[16]
-
Monitor kinetically for 5-10 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[12]
-
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[13][17]
-
Sample Preparation:
-
Dialyze the purified cytochrome bc1 complex extensively against ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% DDM).
-
Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects. A typical concentration for the syringe is 10-20 times the expected KD.
-
Degas all solutions thoroughly before use.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.[13]
-
Load the this compound solution (e.g., 100-200 µM) into the titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow a return to the baseline.[17]
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, ΔH, and n.[14] ΔG and ΔS can then be calculated.
-
Protocol: X-ray Co-crystallography
This technique provides an atomic-resolution 3D structure of the fungicide bound to its target protein, revealing the precise binding mode and key molecular interactions.[18][19]
-
Complex Formation and Crystallization:
-
Mix the purified cytochrome bc1 complex with a 5- to 10-fold molar excess of this compound.[18]
-
Incubate the mixture to allow for complex formation (e.g., 1-2 hours on ice).
-
Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) with various commercial or custom screens.
-
Optimize lead conditions (precipitant concentration, pH, additives) to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene glycol), ensuring the ligand is also present in this solution.[18]
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the structure using molecular replacement with a known bc1 complex structure as a search model.[20]
-
Build the model into the electron density map, paying special attention to fitting the ligand into the observed density at the Qo site.
-
Refine the structure to improve its agreement with the experimental data.
-
Figure 3. Logical diagram of molecular interactions between this compound and the Qo binding site.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Characterization of mutants with single and combined Qi and Qo site mutations in Saccharomyces cerevisiae reveals interactions between the picolinamide fungicide CAS-649 and azoxystrobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 14. azom.com [azom.com]
- 15. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit - Elabscience® [elabscience.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 19. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
In Silico Modeling of Fungicide Interaction with Succinate Dehydrogenase: A Technical Guide
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] It catalyzes the oxidation of succinate to fumarate, a vital step for cellular respiration and energy production in fungi.[2][] A significant class of fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), specifically target this enzyme. These fungicides bind to the ubiquinone-binding pocket (Qp site) of the SDH complex, effectively blocking the respiratory process and leading to fungal cell death.[4][5] The rise of fungicide resistance, often due to mutations in the SDH subunits, necessitates the development of new, more effective inhibitors.[6]
In silico modeling has become an indispensable tool for understanding the molecular interactions between fungicides and the SDH enzyme.[7] Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide deep insights into binding modes, affinity, and the stability of the enzyme-inhibitor complex.[8][9] This guide offers an in-depth overview of the computational methodologies used to study and design novel SDHI fungicides, intended for researchers and professionals in the fields of mycology, crop protection, and drug development.
The Target: Succinate Dehydrogenase (SDH) Structure
The SDH enzyme is a heterotetrameric complex composed of four subunits:[1][4]
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and is responsible for oxidizing succinate.
-
SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer from FAD to ubiquinone.
-
SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding (Qp) site.
SDHI fungicides exert their inhibitory effect by binding to the Qp site, a hydrophobic pocket formed by residues from subunits B, C, and D.[5][10] This binding action competitively blocks the natural substrate, ubiquinone, from accessing the site, thereby halting the electron transport chain.[5][11]
In Silico Experimental Workflow
The computational investigation of fungicide-SDH interaction follows a structured workflow. This process begins with obtaining the necessary protein and ligand structures and proceeds through molecular simulation to data analysis. This multi-step approach allows for a comprehensive evaluation of inhibitor efficacy and binding mechanics at a molecular level.
Experimental Protocols
Detailed and reproducible methodologies are crucial for valid in silico research. The following sections outline standard protocols for molecular docking and molecular dynamics simulations.
Protocol 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function.[7][9]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target fungal SDH from a protein database (e.g., RCSB PDB) or generate a homology model if no experimental structure exists.[5][7]
-
Using software like BIOVIA Discovery Studio or AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges (e.g., Kollman charges).[12]
-
-
Ligand Preparation:
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site (the Qp site) of the SDH enzyme. The dimensions are typically set to cover all key residues known to interact with inhibitors. For example, a grid box of 60Å x 60Å x 60Å centered on the Qp site is a common starting point.[12]
-
-
Docking Simulation:
-
Perform the docking using a program like AutoDock Vina.[5][7] The program will systematically search for the best binding poses of the ligand within the defined grid box. The Lamarckian genetic algorithm is frequently employed for this conformational search.
-
The output typically includes multiple binding poses ranked by their binding energy scores (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[5]
-
Protocol 2: Molecular Dynamics (MD) Simulation
MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[8][13]
-
System Preparation:
-
Select the best-ranked docked complex from the molecular docking step.
-
Use a simulation package like GROMACS.[14] Choose a suitable force field for the protein and ligand (e.g., CHARMM36 for the protein, CGenFF for the ligand).[15]
-
Place the complex in a periodic solvent box (e.g., a cubic box of water molecules) and add ions (e.g., Na+ and Cl-) to neutralize the system's charge.[15]
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes or inappropriate geometry in the initial system setup. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble). This ensures the system reaches a stable state of temperature and pressure before the production run.
-
-
Production MD Run:
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify specific interactions.[18]
-
Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity than docking scores alone.[8][18]
-
Quantitative Data Presentation
In silico studies generate a wealth of quantitative data that correlates computational predictions with experimental bioactivity. The tables below summarize representative data from various studies.
Table 1: Molecular Docking and Binding Free Energy of SDH Inhibitors
This table presents the binding energy from docking simulations and the more rigorous binding free energy calculated from MD simulations for different fungicides. Lower energy values indicate stronger binding affinity.
| Fungicide / Compound | Target Organism | Docking Score (kcal/mol) | Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |
| Fluxapyroxad | Multiple Species | - | Varies by species (-40 to -60) | SDHC Tryptophan |
| Boscalid | Botrytis cinerea | -8.5 | - | SdhB: P225, H272 |
| Carboxin | Fusarium oxysporum | -7.2 | - | SdhC: Phe83, Trp82 |
| Compound IIc | Rhizoctonia solani | - | -72.58 | - |
| Compound A16c | Rhizoctonia solani | -9.2 | - | - |
| Compound A37 | Rhizoctonia solani | - | - | Cation-π and π–π interactions |
Data compiled from multiple sources for illustrative purposes.[5][6][13][16][19][20]
Table 2: Correlation of In Silico Predictions with In Vitro Antifungal Activity
This table demonstrates the relationship between computationally predicted binding and experimentally measured antifungal activity (EC₅₀/IC₅₀). A lower EC₅₀ or IC₅₀ value indicates higher potency.
| Fungicide / Compound | Target Organism | In Silico Metric (kcal/mol) | In Vitro Activity (EC₅₀/IC₅₀) |
| Compound F9 | Botrytis cinerea | -69.34 (ΔG_bind) | 1.63 µg/mL (EC₅₀) |
| Compound F5 | Botrytis cinerea | -71.21 (ΔG_bind) | 3.17 µg/mL (EC₅₀) |
| Compound F4 | Botrytis cinerea | -70.55 (ΔG_bind) | 5.80 µg/mL (EC₅₀) |
| Compound IIc | Rhizoctonia solani | - | 0.02 mg/L (EC₅₀) |
| Compound A16c | Sclerotinia sclerotiorum | - | 5.5 µM (EC₅₀) |
| Thifluzamide | Sclerotinia sclerotiorum | - | 33.2 µM (EC₅₀) |
Data compiled from multiple sources for illustrative purposes.[9][13][21]
Logical Relationships in Resistance Modeling
Mutations in the SDH gene are a primary cause of fungicide resistance. In silico modeling is a powerful tool to investigate how these mutations affect fungicide binding. The workflow involves comparing the binding affinity and complex stability of a fungicide with both the wild-type (sensitive) and mutant (resistant) forms of the SDH enzyme.
A significant decrease in binding affinity (a less negative binding energy) or reduced stability of the fungicide-enzyme complex in the mutant model compared to the wild-type can explain the molecular basis of resistance.[6] For instance, a mutation might introduce a steric hindrance or remove a critical hydrogen bond, weakening the inhibitor's binding.
In silico modeling provides a powerful, efficient, and cost-effective framework for the discovery and optimization of novel SDHI fungicides. By integrating techniques like molecular docking and molecular dynamics simulations, researchers can elucidate detailed binding mechanisms, predict binding affinities, and understand the structural basis of fungicide resistance. The methodologies and data presented in this guide highlight the integral role of computational science in developing the next generation of fungicides to ensure global food security. The continued refinement of these models, coupled with experimental validation, will accelerate the design of potent and durable solutions to combat fungal pathogens in agriculture.[19][21]
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring SDHI fungicide resistance in Botrytis cinerea through genetic transformation system and AlphaFold model-based molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain [mdpi.com]
- 12. healthdisgroup.us [healthdisgroup.us]
- 13. Novel aromatic carboxamide potentially targeting fungal succinate dehydrogenase: Design, synthesis, biological activities and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Binding differences of fluxapyroxad with succinate dehydrogenase across species: insights from in silico simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping [agris.fao.org]
Technical Whitepaper: Preliminary Antifungal Spectrum Screening of Fungicide5
Abstract
This document provides a comprehensive technical overview of the preliminary in vitro screening of a novel investigational compound, Fungicide5. The primary objective of this initial phase was to characterize the antifungal spectrum and potency of this compound against a panel of clinically relevant fungal pathogens. Key experimental protocols, including broth microdilution for determining minimum inhibitory and fungicidal concentrations, are detailed. Furthermore, a preliminary cytotoxicity assessment was conducted to establish an initial therapeutic index. The data herein suggest that this compound exhibits broad-spectrum fungicidal activity. This whitepaper presents the foundational data and methodologies used, establishing a baseline for further preclinical development.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The current antifungal armamentarium is limited, underscoring the urgent need for novel therapeutic agents with distinct mechanisms of action. Preliminary screening of new chemical entities is a critical first step in the drug discovery pipeline. This process aims to identify "hit" compounds with promising biological activity and provide an early assessment of their potential spectrum and safety. This guide outlines the standardized procedures and initial findings for a novel compound designated this compound.
Materials and Methods (Experimental Protocols)
Fungal Strains and Culture Conditions
A panel of clinically significant fungal species was selected for this study, including yeasts and molds. All isolates were obtained from a curated internal collection and confirmed for identity.
-
Yeast Strains: Candida albicans, Candida glabrata, Candida auris, Cryptococcus neoformans
-
Mold Strains: Aspergillus fumigatus, Rhizopus oryzae
Yeast strains were maintained on Sabouraud Dextrose Agar (SDA). Molds were cultured on Potato Dextrose Agar (PDA). All cultures were incubated under appropriate conditions to ensure viability and purity prior to testing.
In Vitro Susceptibility Testing: Broth Microdilution Assay
The in vitro antifungal activity of this compound was determined by the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Protocol:
-
Preparation of Inoculum: Fungal inocula were prepared by suspending colonies in sterile saline. The suspensions were adjusted spectrophotometrically to achieve a final concentration suitable for testing, as specified by CLSI documents M27 for yeasts and M38 for molds.[3][4]
-
Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted two-fold in RPMI 1640 medium within 96-well microtiter plates. Final drug concentrations ranged from 0.03 to 16 µg/mL.
-
Inoculation and Incubation: Each well was inoculated with the standardized fungal suspension. Plates were incubated at 35°C for 24-48 hours, depending on the organism.[4][5]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of this compound that resulted in a significant inhibition of visible growth compared to the drug-free control well.[5] For yeasts, this was typically a ≥50% reduction in turbidity.[6] For molds, it was the concentration showing 100% growth inhibition.[4][6]
In Vitro Fungicidal Activity: Minimum Fungicidal Concentration (MFC) Determination
To determine if this compound has fungistatic or fungicidal activity, the Minimum Fungicidal Concentration (MFC) was determined for each isolate.[7][8]
Protocol:
-
Subculturing: Following MIC determination, a 20 µL aliquot was taken from each well showing no visible growth (i.e., at and above the MIC).[9]
-
Plating: The aliquots were plated onto SDA plates.
-
Incubation: Plates were incubated at 35°C for 48 hours to allow for the growth of any surviving fungal cells.
-
MFC Determination: The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum, which corresponds to no fungal growth on the subculture plates.[7][10]
Preliminary Cytotoxicity Assessment: MTT Assay
A preliminary assessment of cytotoxicity was performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human embryonic kidney (HEK293) cells.[11]
Protocol:
-
Cell Seeding: HEK293 cells were seeded into 96-well plates and allowed to adhere for 24 hours.
-
Compound Exposure: The cells were then treated with serial dilutions of this compound (ranging from 1 to 512 µg/mL) for 24 hours.
-
MTT Addition: MTT reagent was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were solubilized, and the absorbance was measured. The concentration of this compound that inhibited 50% of cell viability (IC50) was calculated by plotting cell viability against drug concentration.
Results
The quantitative data from the antifungal screening and cytotoxicity assessment are summarized below.
Antifungal Spectrum of this compound
This compound demonstrated potent activity against a broad range of fungal pathogens. The MFC/MIC ratios were ≤4 for all tested organisms, suggesting a primarily fungicidal mechanism of action.
| Fungal Species | Type | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | Yeast | 0.5 | 1 | 2 |
| Candida glabrata | Yeast | 1 | 2 | 2 |
| Candida auris | Yeast | 0.25 | 1 | 4 |
| Cryptococcus neoformans | Yeast | 0.5 | 2 | 4 |
| Aspergillus fumigatus | Mold | 1 | 4 | 4 |
| Rhizopus oryzae | Mold | 4 | 8 | 2 |
Table 1. In vitro antifungal activity of this compound against a panel of pathogenic fungi.
Preliminary Cytotoxicity
The cytotoxicity of this compound was evaluated to establish an initial selectivity index. A higher IC50 value indicates lower cytotoxicity.
| Cell Line | Assay | IC50 (µg/mL) |
| HEK293 | MTT | 64 |
Table 2. Cytotoxicity of this compound against the HEK293 human cell line.
Key Methodological and Logical Workflows
Visual diagrams are provided to illustrate key processes and pathways relevant to this study.
Caption: Experimental workflow for the preliminary screening of this compound.
Caption: Simplified ergosterol biosynthesis pathway, a common antifungal target.[12][13][14][15][16]
Caption: Logical progression from a 'hit' compound to a 'lead' candidate.[17][18][19]
Discussion
The preliminary screening of this compound reveals several promising characteristics. The compound exhibits broad-spectrum activity, inhibiting the growth of both common and emerging fungal pathogens, including the multi-drug resistant Candida auris. The low MFC/MIC ratios (all ≤4) are indicative of fungicidal, rather than fungistatic, activity, which is a highly desirable attribute for treating infections in immunocompromised patients.
The selectivity index (SI), calculated as the ratio of host cell cytotoxicity (IC50) to antifungal potency (MIC), provides an early measure of the compound's therapeutic window. For C. auris, the most susceptible organism tested (MIC = 0.25 µg/mL), the SI is 256 (64/0.25). For the least susceptible mold, R. oryzae (MIC = 4 µg/mL), the SI is 16 (64/4). These initial values suggest a favorable therapeutic window that warrants further investigation.
The results position this compound as a strong "hit" compound. The logical next step is to advance into the hit-to-lead phase, which involves synthesizing analogs to explore the structure-activity relationship (SAR).[17][18] The goals of this next phase will be to optimize potency, enhance selectivity, and improve pharmacokinetic properties.
Conclusion
This compound is a novel chemical entity with potent, broad-spectrum fungicidal activity in vitro. The preliminary data demonstrate a promising safety and efficacy profile, justifying its advancement into the hit-to-lead stage of the drug discovery process. Future studies will focus on analog synthesis, mechanism of action elucidation, and in vivo efficacy studies in animal models of fungal infection.
References
- 1. njccwei.com [njccwei.com]
- 2. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. In vitro antifungal susceptibility testing. [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 8. Minimum fungicidal concentration: Significance and symbolism [wisdomlib.org]
- 9. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the minimum fungicidal concentration [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. davidmoore.org.uk [davidmoore.org.uk]
- 17. Hit to lead - Wikipedia [en.wikipedia.org]
- 18. excelra.com [excelra.com]
- 19. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
In-depth Technical Guide: Synthesis and Chemical Characterization of Fungicide5
Disclaimer: The synthesis and chemical characterization of a specific, non-publicly documented compound referred to as "Fungicide5" cannot be detailed as no specific chemical entity with this name and associated scientific data was found in the public domain. The information provided below is a generalized template based on common practices in fungicide development and characterization, and should not be construed as pertaining to a real-world substance known as "this compound".
Introduction
Fungicides are critical agents in agriculture and medicine for the control of fungal pathogens. The development of a new fungicide, here hypothetically named "this compound," involves a rigorous process of synthesis, purification, and comprehensive chemical characterization to ensure its efficacy, safety, and quality. This guide outlines the theoretical synthesis pathway and the analytical methods that would be employed in the characterization of a novel fungicide.
Synthesis of this compound
The synthesis of a novel fungicide would typically involve a multi-step reaction sequence. The hypothetical synthesis of this compound is presented as a three-step process starting from commercially available precursors.
Synthesis Pathway
Caption: Hypothetical synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Intermediate 1
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, Precursor A (1.0 mol) and Precursor B (1.1 mol) would be dissolved in Solvent Y (500 mL).
-
Catalyst X (0.05 mol) would be added, and the reaction mixture would be heated to Temperature Z for a specified duration.
-
Reaction progress would be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture would be cooled to room temperature, and the solvent would be removed under reduced pressure.
-
The crude product would be purified by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Intermediate 1 (0.8 mol) would be dissolved in Solvent W (400 mL) in a similar setup as Step 1.
-
Reagent C (0.9 mol) would be added dropwise at a controlled temperature.
-
The mixture would be stirred at Temperature V until the reaction is complete, as indicated by TLC.
-
The product would be isolated by extraction and purified by recrystallization to afford Intermediate 2.
Step 3: Synthesis of this compound
-
Intermediate 2 (0.6 mol) and Reagent D (0.7 mol) would be reacted in a suitable solvent.
-
The reaction conditions (temperature, time) would be optimized to maximize the yield.
-
The final product, this compound, would be purified by High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Chemical Characterization of this compound
A thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Characterization Workflow
Caption: Experimental workflow for the chemical characterization of this compound.
Analytical Methods and Data
Table 1: Quantitative Data for this compound
| Parameter | Method | Result |
| Yield | Gravimetric | 75% |
| Purity | HPLC | >99% |
| Molecular Weight | Mass Spectrometry | [Hypothetical Value] |
| Melting Point | Capillary Method | [Hypothetical Value] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | [Hypothetical δ values, multiplicity, coupling constants, integration] |
| ¹³C NMR (100 MHz, CDCl₃) | [Hypothetical δ values] |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = [Hypothetical Value] |
| FT-IR (KBr) | ν_max (cm⁻¹) = [Hypothetical characteristic peaks] |
Experimental Protocols for Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity would be determined using a C18 column with a gradient elution of acetonitrile and water. Detection would be performed using a UV detector at a specified wavelength.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to confirm the molecular weight of the compound and to identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer to elucidate the chemical structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: An FT-IR spectrometer would be used to identify the functional groups present in the this compound molecule.
-
Melting Point: The melting point would be determined using a calibrated melting point apparatus to assess purity.
Conclusion
This guide provides a theoretical framework for the synthesis and chemical characterization of a novel hypothetical compound, "this compound." The successful synthesis of a pure compound, confirmed by a suite of analytical techniques, is a critical first step in the development of a new fungicide. The data obtained from these characterization studies would be essential for regulatory approval and for understanding the compound's mode of action and environmental fate.
The Discovery and Development of Fluxapyroxad: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide developed by BASF and introduced in 2012 under the trade name Xemium®. It belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, representing a significant advancement in the control of a wide range of fungal diseases in major crops. This document provides an in-depth technical overview of the discovery, development, mode of action, synthesis, and biological efficacy of fluxapyroxad. It includes detailed experimental protocols for key assays, quantitative performance data, and diagrams of its molecular target pathway and development workflow.
Introduction and Discovery
Fluxapyroxad (IUPAC name: 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide) is a second-generation carboxamide fungicide developed by BASF.[1] Part of the pyrazole-carboxamide chemical class, it was designed to provide robust control over a broad spectrum of fungal pathogens.[2] Its development was a result of extensive research programs aimed at identifying novel SDHI fungicides with improved efficacy, better plant mobility, and a favorable safety profile. The commercial registration process began in the early 2010s, with approvals granted in the United States, Canada, and the European Union shortly thereafter.[2]
Mode of Action
Fluxapyroxad's fungicidal activity stems from its potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] SDH is a critical enzyme that participates in both the citric acid cycle (Krebs cycle) and oxidative phosphorylation.[2] It catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, fluxapyroxad blocks this electron transfer, which has two primary consequences for the fungal cell:
-
Disruption of Energy Production: The inhibition of the electron transport chain halts the production of ATP, the cell's primary energy currency.
-
Depletion of Building Blocks: The blockage of the citric acid cycle prevents the synthesis of essential precursors for amino acids and other vital cellular components.
This dual impact effectively inhibits key fungal life-cycle stages, including spore germination, germ tube elongation, appressoria formation, and mycelial growth.[1][2]
Caption: Mode of action of Fluxapyroxad on the mitochondrial electron transport chain.
Synthesis and Manufacturing
The chemical synthesis of fluxapyroxad typically involves a multi-step process. A key strategic step is the formation of the 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine intermediate. This is often achieved through a metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling. The final step involves the amidation of this aniline intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to yield the final fluxapyroxad molecule. Various practical and cost-efficient routes have been developed to enable large-scale production.
Quantitative Data: Biological Activity
Fluxapyroxad exhibits high intrinsic activity against a wide range of economically important fungal pathogens. Its efficacy is quantified by determining the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC₅₀) for target enzyme (SDH) inhibition.
Table 1: In Vitro Efficacy (EC₅₀) of Fluxapyroxad Against Key Fungal Pathogens
| Fungal Species | Common Disease | Mean EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea | Gray Mold | 0.18 | [3] |
| Rhizoctonia solani | Rice Sheath Blight | 0.066 | [4] |
| Zymoseptoria tritici | Septoria Tritici Blotch | 0.07 - 0.33 | [5] |
| Diaporthe helianthi | Phomopsis Stem Canker | 6.23 | [6] |
| Sclerotinia sclerotiorum | White Mold | 0.021 - 0.095 | [7] |
Table 2: Target Enzyme Inhibition (IC₅₀) of Fluxapyroxad
| Organism/Enzyme Source | IC₅₀ (µg/mL) | Reference |
| Rhizoctonia solani (SDH) | 1.226 | [4] |
Experimental Protocols
Protocol: In Vitro SDH Enzyme Inhibition Assay
This protocol outlines a method to determine the IC₅₀ value of fluxapyroxad against the succinate dehydrogenase (SDH) enzyme isolated from a target fungus.
1. Preparation of Mitochondrial Fraction: a. Grow the target fungus (e.g., Rhizoctonia solani) in liquid culture (e.g., Potato Dextrose Broth) for 5-7 days. b. Harvest mycelia by filtration, wash with distilled water, and grind to a fine powder in liquid nitrogen. c. Resuspend the powder in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing 1 mM EDTA and 0.5 M sucrose). d. Homogenize the suspension and centrifuge at low speed (e.g., 1,500 x g for 20 min at 4°C) to pellet cell debris. e. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 30 min at 4°C) to pellet the mitochondrial fraction. f. Resuspend the mitochondrial pellet in a small volume of assay buffer and determine the total protein concentration (e.g., using a Bradford assay).
2. Enzyme Activity Assay (Succinate-Cytochrome c Reductase): a. Prepare a reaction mixture in a 96-well plate. Each well should contain:
- Phosphate buffer (e.g., 50 mM, pH 7.5)
- Potassium cyanide (KCN) to inhibit Complex IV (e.g., 2 mM final concentration)
- Cytochrome c (e.g., 50 µM final concentration)
- Varying concentrations of fluxapyroxad dissolved in DMSO (ensure final DMSO concentration is <1%). Include a solvent-only control. b. Pre-incubate the mixture for 5 minutes at room temperature. c. Initiate the reaction by adding the substrate, succinate (e.g., 10 mM final concentration). d. Immediately measure the increase in absorbance at 550 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of cytochrome c reduction is proportional to SDH activity.
3. Data Analysis: a. Calculate the initial reaction rate for each fluxapyroxad concentration. b. Normalize the rates relative to the solvent-only control (100% activity). c. Plot the percent inhibition versus the logarithm of the fluxapyroxad concentration. d. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Protocol: Greenhouse Plant Protection Assay
This protocol describes a method to evaluate the protective (prophylactic) efficacy of fluxapyroxad against a foliar pathogen (e.g., powdery mildew on cucumber).
1. Plant Propagation and Maintenance: a. Grow susceptible host plants (e.g., cucumber, Cucumis sativus) from seed in pots containing a standard potting mix. b. Maintain plants in a controlled greenhouse environment (e.g., 22-25°C, 16h photoperiod) until they reach a suitable growth stage (e.g., 2-3 true leaves).
2. Fungicide Application: a. Prepare a stock solution of a formulated fluxapyroxad product. Create a dilution series to test a range of application rates (e.g., 1, 10, 50, 100 ppm). Include a water-only or formulation blank treatment as a negative control. b. Group plants into treatment blocks, with at least 5 replicate plants per treatment. c. Apply the fungicide solutions to the foliage of the plants until runoff using a calibrated sprayer to ensure uniform coverage. d. Allow the treated plants to dry completely (approximately 24 hours).
3. Pathogen Inoculation: a. Prepare an inoculum of the target pathogen (e.g., a spore suspension of Podosphaera xanthii at 1 x 10⁵ spores/mL). b. Inoculate all plants (both treated and control) by spraying the spore suspension evenly over the leaf surfaces. c. Place the inoculated plants in a high-humidity environment for 24-48 hours to promote infection, then return them to standard greenhouse conditions.
4. Disease Assessment: a. After a set incubation period (e.g., 7-10 days), when clear disease symptoms are visible on the control plants, assess the disease severity on all plants. b. Disease severity can be rated visually using a scale (e.g., 0-100% leaf area covered by powdery mildew).
5. Data Analysis: a. Calculate the mean disease severity for each treatment group. b. Determine the percent disease control for each fungicide concentration relative to the untreated control using the formula: Control (%) = [(Severity_control - Severity_treated) / Severity_control] * 100. c. Calculate the EC₉₀ (concentration required for 90% control) or other relevant efficacy metrics by analyzing the dose-response relationship.
Fungicide Discovery and Development Workflow
The development of a new fungicide like fluxapyroxad follows a complex, multi-stage pipeline from initial concept to market launch. This process is designed to identify potent and safe molecules while minimizing financial risk.
Caption: Generalized workflow for fungicide discovery, development, and commercialization.
Conclusion
Fluxapyroxad represents a successful outcome of modern fungicide research and development. Its targeted mode of action, broad-spectrum efficacy, and systemic properties have made it an invaluable tool for disease management in modern agriculture. The data and protocols presented herein provide a technical foundation for researchers working on the discovery of new fungicidal agents, the study of SDHI resistance mechanisms, and the optimization of disease control strategies.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 3. Resistance Profiles of Botrytis cinerea to Fluxapyroxad from Strawberry Fields in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sunflowernsa.com [sunflowernsa.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Pathway Inhibition by Fungicide5 (Myclobutanil)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fungicide5, identified for the purposes of this guide as the well-characterized triazole fungicide Myclobutanil, is a potent inhibitor of fungal growth with a specific and well-defined mechanism of action. This document provides a comprehensive overview of the biochemical pathway targeted by Myclobutanil, its inhibitory effects on the key enzyme lanosterol 14α-demethylase (CYP51), and the resulting disruption of fungal cell membrane integrity. Detailed experimental protocols for assessing its antifungal activity and quantitative data on its efficacy are presented to support further research and development in the field of antifungal drug discovery.
Introduction
Myclobutanil is a systemic fungicide belonging to the triazole class of chemical compounds. Its primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol to maintain membrane fluidity, integrity, and the function of membrane-bound enzymes.[2] This specificity makes the ergosterol biosynthesis pathway an attractive target for the development of antifungal agents with selective toxicity.
This guide will delve into the specific molecular interactions and the downstream cellular consequences of Myclobutanil's inhibitory action.
Biochemical Pathway Inhibition: Ergosterol Biosynthesis
Myclobutanil targets a critical enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[2][3] This enzyme is responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.
The inhibition of 14α-demethylase by Myclobutanil leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors.[4] This disruption of sterol composition alters the physical properties of the cell membrane, leading to increased permeability, impaired transport functions, and ultimately, the inhibition of fungal growth.[2]
Quantitative Data on Inhibitory Activity
The efficacy of a fungicide is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of a specific biological process, such as mycelial growth. The IC50 values for Myclobutanil vary depending on the fungal species and the specific experimental conditions.
| Fungal Species | Parameter | IC50 (µg/mL) | Reference |
| Venturia inaequalis | Mycelial Growth | 0.17 | [3] |
| Phakopsora pachyrhizi | Uredia Density (in vivo) | Not specified, but used at 2083.0 mg/L in field sprays | [5] |
| Corynespora cassiicola | Mycelial Growth | Not specified, but used at 2083.0 mg/L in field sprays | [5] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the antifungal activity of Myclobutanil.
Mycelial Growth Inhibition Assay
This assay determines the IC50 of a fungicide against the vegetative growth of a fungus.
Materials:
-
Fungal isolate of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Myclobutanil stock solution (e.g., in DMSO or ethanol)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 50°C.
-
Prepare a dilution series of Myclobutanil in the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with the solvent used for the stock solution at the same concentration as in the treatment plates.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.
-
Seal the plates and incubate at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Myclobutanil concentration and fitting the data to a dose-response curve.[6]
Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the ergosterol content in fungal mycelium to assess the direct impact of Myclobutanil on its biosynthesis.
Materials:
-
Fungal mycelium (treated with Myclobutanil and untreated control)
-
Methanol
-
Potassium hydroxide (KOH)
-
n-Hexane
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Ergosterol standard
Procedure:
-
Harvest and lyophilize the fungal mycelium.
-
Accurately weigh a known amount of the dried mycelium.
-
Saponification: Add a solution of methanolic KOH to the mycelium and incubate at a high temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to hydrolyze sterol esters.[1]
-
Extraction: After cooling, add water and extract the non-saponifiable lipids (including ergosterol) with n-hexane. Repeat the extraction multiple times to ensure complete recovery.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol or isopropanol).[1]
-
HPLC Analysis: Inject an aliquot of the sample onto the HPLC system. Use a mobile phase of methanol or an acetonitrile/methanol mixture and detect ergosterol by its absorbance at 282 nm.[2]
-
Quantification: Prepare a standard curve using known concentrations of pure ergosterol. Quantify the ergosterol in the samples by comparing their peak areas to the standard curve.[1]
Conclusion
Myclobutanil (this compound) serves as a clear example of a highly effective and specific inhibitor of a crucial biochemical pathway in fungi. Its targeted inhibition of lanosterol 14α-demethylase disrupts ergosterol biosynthesis, leading to fungistatic or fungicidal effects. The data and protocols presented in this guide provide a solid foundation for researchers and scientists in the field to further investigate the mechanisms of antifungal agents and to develop novel therapeutic strategies to combat fungal diseases. The specificity of this pathway continues to make it a primary target in the ongoing search for new and improved fungicides.
References
- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.5. Ergosterol Extraction and Quantification [bio-protocol.org]
- 6. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Engine: A Technical Guide to the Effects of Fungicides on Fungal Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Executive Summary
Mitochondrial respiration, the core of cellular energy production, represents a critical battleground in the ongoing struggle against fungal pathogens. A significant portion of modern fungicides exert their effects by disrupting this fundamental process, leading to catastrophic energy depletion and cell death. This technical guide provides an in-depth exploration of the mechanisms by which various fungicide classes target and inhibit the fungal mitochondrial electron transport chain (ETC). We will delve into the specific modes of action of key fungicide groups, present quantitative data on their efficacy, and provide detailed experimental protocols for the assessment of mitochondrial respiration in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antifungal therapies.
Introduction: The Fungal Mitochondrion as a Prime Antifungal Target
The fungal mitochondrion is a highly attractive target for antifungal drug development due to its central role in cellular metabolism, virulence, and viability.[1] Unlike some other cellular targets, the components of the mitochondrial electron transport chain are often highly conserved yet possess subtle structural differences between fungi and their mammalian hosts, offering a window for selective toxicity.[2] Disruption of the ETC not only halts ATP synthesis but can also lead to the production of damaging reactive oxygen species (ROS), further contributing to fungal cell death.[3] This guide will focus primarily on the fungicides that directly inhibit the protein complexes of the ETC.
Major Fungicide Classes Targeting Mitochondrial Respiration
The most prominent and commercially successful fungicides targeting mitochondrial respiration fall into two main categories: Quinone outside Inhibitors (QoIs) and Succinate Dehydrogenase Inhibitors (SDHIs). However, other mitochondrial complexes are also emerging as viable targets for novel antifungal agents.
Quinone outside Inhibitors (QoIs) - Complex III Blockade
QoI fungicides, also known as strobilurins, are a major class of agricultural fungicides.[4] They act by binding to the Qo site of cytochrome b in Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[5][6] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the flow of electrons through the latter part of the ETC and preventing the generation of a proton gradient necessary for ATP synthesis.[5]
Succinate Dehydrogenase Inhibitors (SDHIs) - Complex II Disruption
SDHI fungicides target Complex II (succinate dehydrogenase) of the ETC.[3][7] By binding to the ubiquinone-binding site of this complex, SDHIs prevent the oxidation of succinate to fumarate and the subsequent transfer of electrons to the ubiquinone pool.[7][8] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cuts off a key entry point for electrons into the respiratory chain.[8]
Other Mitochondrial Targets
Research into novel antifungals has identified other vulnerable points within the fungal mitochondria:
-
Complex I Inhibitors: Compounds like the thiosemicarbazone derivative 19ak have been shown to inhibit the activity of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase).[1] The pyrylium salt xy12 has also been identified as an inhibitor of mitochondrial complex I in Candida albicans.[3]
-
ATP Synthase (Complex V) Inhibitors: The δ subunit of the F1Fo-ATP synthase has been identified as a potential therapeutic target in Candida albicans.[5]
Quantitative Efficacy of Mitochondrial Respiration-Inhibiting Fungicides
The efficacy of these fungicides is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme or by their minimum inhibitory concentration (MIC) against the whole fungal organism. The following tables summarize available quantitative data for various fungicides.
Table 1: IC50 Values of SDHI Fungicides against Respiratory Chain Activities
| Fungicide | Target Organism/Enzyme | IC50 (µM) | Reference |
| Boscalid | Homo sapiens SDH | 4.8 | [4] |
| Pyrimorph | Phytophthora capsici cyt bc1 | 85.0 | [9] |
| Pyrimorph | Bacterial bc1 | 69.2 | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Fungicides Targeting Mitochondrial Respiration
| Fungicide/Compound | Target Organism | MIC (µg/mL) | Target Site | Reference |
| 19ak | Candida albicans | 0.125 | Complex I | [1] |
| 19ak | Cryptococcus neoformans | 0.5 | Complex I | [1] |
| 19ak | Aspergillus fumigatus | 0.5 | Complex I | [1] |
| ML316 | Fluconazole-sensitive C. albicans | 0.008 - 0.063 | Mir1 (Phosphate Carrier) | [1] |
| ML316 | Azole-resistant C. albicans | 0.05 - 0.5 | Mir1 (Phosphate Carrier) | [1] |
| Ilicicolin H | Candida, Cryptococcus, Aspergillus spp. | 0.04 - 1.56 | Complex III | [1] |
| T-2307 | Candida species | 0.00025 - 0.0039 | Not Specified | [1] |
| T-2307 | Cryptococcus neoformans/gattii | 0.0039 - 0.06 | Not Specified | [1] |
| SM21 | Candida spp. | 0.2 - 1.6 | Not Specified | [1] |
| Resveratrol | C. albicans, S. cerevisiae, T. beigelii | 20 - >300 | Not Specified | [1] |
Experimental Protocols
Accurate assessment of the impact of fungicides on mitochondrial respiration is crucial for both research and development. The following sections provide detailed methodologies for key experiments.
Isolation of Functional Fungal Mitochondria
This protocol is adapted from methods described for isolating mitochondria from filamentous fungi.[10][11][12]
Materials:
-
Fungal mycelia
-
Isolation Buffer: 0.25 M Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.15% (w/v) Bovine Serum Albumin (BSA)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge and rotor capable of reaching 17,000 x g
-
Pre-chilled mortars and pestles
-
Acid-washed sand (for mechanical disruption)
Procedure:
-
Harvest and Wash Mycelia: Harvest fungal mycelia from liquid culture by filtration through cheesecloth. Wash the mycelia with cold distilled water and then with cold Isolation Buffer.
-
Cell Disruption:
-
Mechanical Grinding: For smaller quantities, grind the mycelia with acid-washed sand in a pre-chilled mortar and pestle to form a paste. Gradually add a small volume of Isolation Buffer and continue grinding to a smooth consistency.
-
Enzymatic Digestion: For fungi with tough cell walls, protoplasts can be generated using a lytic enzyme cocktail (e.g., containing chitinase and glucuronidase) in an osmotic stabilizer (e.g., 0.8 M sorbitol).[11]
-
-
Homogenization: If not already homogenized, resuspend the disrupted cells or protoplasts in Isolation Buffer and further homogenize with a Dounce or Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cell debris, nuclei, and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at 17,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant.
-
-
Washing the Mitochondrial Pellet: Gently resuspend the mitochondrial pellet in fresh, cold Isolation Buffer and centrifuge again at 17,000 x g for 15 minutes at 4°C. Repeat this washing step once more.
-
Final Mitochondrial Suspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays (e.g., respiration buffer).
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay) for normalization of activity measurements.
Measurement of Mitochondrial Oxygen Consumption
This protocol utilizes a Clark-type oxygen electrode or high-resolution respirometry to measure oxygen consumption rates.[13][14]
Materials:
-
Isolated fungal mitochondria
-
Respiration Buffer: e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl2, 5 mM KH2PO4, 1 mM EGTA, pH 7.2
-
Substrates for different respiratory complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II, ascorbate/TMPD for Complex IV)
-
ADP (to stimulate state 3 respiration)
-
Inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, KCN for Complex IV)
-
Oxygen electrode system or high-resolution respirometer
Procedure:
-
System Calibration: Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Assay Setup: Add a defined volume of air-saturated Respiration Buffer to the reaction chamber, maintained at a constant temperature (e.g., 25-30°C).
-
Addition of Mitochondria: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg of mitochondrial protein) to the chamber and allow the basal respiration rate (State 2) to stabilize.
-
Substrate Addition: Initiate respiration by adding a substrate. For example, to measure Complex I-linked respiration, add pyruvate and malate.
-
Stimulation of State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the maximal rate of coupled respiration (State 3).
-
Inhibitor Titration: To assess the effect of a fungicide, add small aliquots of the compound to the chamber and measure the resulting inhibition of oxygen consumption.
-
Specific Complex Activity: Use specific inhibitors to dissect the electron transport chain. For example, after measuring succinate-driven respiration, add rotenone to block any contribution from Complex I. Then, add antimycin A to inhibit Complex III and confirm the specificity of the measured respiration.
-
Data Analysis: Calculate the rates of oxygen consumption in different respiratory states and in the presence and absence of the test fungicide. Express the results as nmol O2 / min / mg mitochondrial protein.
Enzymatic Assays of Respiratory Chain Complexes
Spectrophotometric assays can be used to measure the activity of individual respiratory chain complexes.[15][16][17]
Complex I (NADH:ubiquinone oxidoreductase) Activity:
-
Principle: Measures the rotenone-sensitive oxidation of NADH.
-
Assay Mixture: Potassium phosphate buffer, NADH, ubiquinone analog (e.g., decylubiquinone), and mitochondrial sample.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.
Complex II (Succinate:ubiquinone oxidoreductase) Activity:
-
Principle: Measures the reduction of an artificial electron acceptor (e.g., DCPIP) by succinate.
-
Assay Mixture: Potassium phosphate buffer, succinate, mitochondrial sample, and DCPIP.
-
Measurement: Monitor the decrease in absorbance at 600 nm due to DCPIP reduction.
Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity:
-
Principle: Measures the reduction of cytochrome c by a ubiquinol analog.
-
Assay Mixture: Potassium phosphate buffer, reduced decylubiquinone, cytochrome c, and mitochondrial sample.
-
Measurement: Monitor the increase in absorbance at 550 nm due to cytochrome c reduction.
Complex IV (Cytochrome c oxidase) Activity:
-
Principle: Measures the oxidation of reduced cytochrome c.
-
Assay Mixture: Potassium phosphate buffer, reduced cytochrome c, and mitochondrial sample.
-
Measurement: Monitor the decrease in absorbance at 550 nm due to cytochrome c oxidation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: The Fungal Mitochondrial Electron Transport Chain and Sites of Fungicide Action.
References
- 1. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The δ subunit of F1Fo-ATP synthase is required for pathogenicity of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungicides: An Overlooked Pesticide Class? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Complex I Is a Global Regulator of Secondary Metabolism, Virulence and Azole Sensitivity in Fungi | PLOS One [journals.plos.org]
- 8. SDHI fungicides | FRAC [frac.info]
- 9. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 10. newprairiepress.org [newprairiepress.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.protocols.io [content.protocols.io]
- 17. Biochemical assays of respiratory chain complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Activity of Fungicide5
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the in vitro antifungal activity of a novel antifungal agent, designated Fungicide5. The primary method described is the broth microdilution assay, a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[1][2][3] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][4][5] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][6][7] Adherence to this standardized protocol is crucial for generating reproducible and comparable data.[2]
Principle of the Method
The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate.[2][4] Following a specified incubation period, the plates are examined for visible fungal growth. The MIC is the lowest concentration of this compound that inhibits this growth.[7] This method allows for the efficient testing of multiple fungal strains and concentrations simultaneously.[6]
Data Presentation
The quantitative data generated from the in vitro antifungal activity assays for this compound should be summarized for clear comparison. The following table provides a template for presenting MIC data for this compound against a panel of clinically relevant fungal pathogens.
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.5 | 0.25 |
| Candida glabrata | ATCC 90030 | 0.5 | 16 | 0.5 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 1 | 0.125 |
| Cryptococcus neoformans | ATCC 90112 | 0.06 | 4 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 1 | 8 | 0.5 |
Note: MIC values are examples and should be replaced with experimental data. Including data for well-established antifungal agents like fluconazole and amphotericin B provides a valuable benchmark for the activity of this compound.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[6]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Control antifungal agents (e.g., fluconazole, amphotericin B)
-
Fungal isolates (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid)[1]
-
Sterile 96-well, U-shaped bottom microtiter plates[1]
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline by touching 3-5 colonies with a sterile loop.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or using a spectrophotometer at 530 nm.
-
For filamentous fungi, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer.
-
Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 100 µL of the appropriate drug stock solution to achieve the highest desired test concentration (this will be a 1:2 dilution).
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as a growth control (no drug), and column 12 as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well from columns 1 through 11. Do not inoculate the sterility control wells (column 12).
-
The final volume in each test well will be 200 µL.
-
Seal the plates and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida species and 48-72 hours for Cryptococcus neoformans and Aspergillus species.[9]
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the plates for fungal growth. A viewing mirror can aid in this process.
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth compared to the drug-free growth control.
-
For azoles like this compound, the endpoint is typically defined as the concentration that produces at least a 50% reduction in turbidity (MIC-2 endpoint) compared to the growth control.[2] For polyenes like Amphotericin B, the endpoint is the lowest concentration with no visible growth (MIC-0 endpoint).[2]
-
Visualizations
Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.
Caption: Hypothetical signaling pathway showing this compound targeting ergosterol biosynthesis.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifyber.com [ifyber.com]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.3. Minimum Inhibitory Concentration [bio-protocol.org]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
High-throughput screening of fungal isolates with Fungicide5
An increasing threat of fungal infections, combined with the rise of antifungal resistance, has created an urgent need for the development of new and effective antifungal agents.[1][2] High-throughput screening (HTS) has emerged as a powerful strategy for rapidly evaluating large libraries of chemical compounds to identify novel antifungal leads.[3][4] This document provides a detailed application note and protocol for conducting a high-throughput screening campaign to assess the efficacy of a novel investigational agent, designated "Fungicide5," against a panel of fungal isolates.
Introduction
This compound is a novel synthetic compound hypothesized to disrupt the fungal cell wall integrity pathway, a critical process for fungal survival and pathogenesis. This HTS protocol is designed to quantitatively determine the antifungal activity of this compound by establishing its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a variety of fungal species. The methodologies described herein are adaptable for screening other compounds and fungal pathogens. The protocol utilizes a broth microdilution method in a 96-well or 384-well format, which is a common and recommended approach for antifungal susceptibility testing.[1][2]
Materials and Reagents
-
Fungal Isolates: A panel of relevant fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA) for initial culture.
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for the assay.
-
-
This compound: Stock solution (e.g., 10 mg/mL in Dimethyl Sulfoxide - DMSO).
-
Control Compounds:
-
Viability Indicator:
-
Resazurin sodium salt solution (0.15 mg/mL in PBS).[5]
-
-
Labware:
-
Sterile, flat-bottom 96-well or 384-well microtiter plates.
-
Pipettes and sterile, filtered pipette tips.
-
Incubator.
-
Microplate reader with fluorescence and absorbance capabilities.
-
Experimental Protocols
Fungal Inoculum Preparation
-
Culture Activation: Streak fungal isolates from frozen stocks onto SDA plates and incubate at 30°C for 24–72 hours to obtain fresh, viable cultures.
-
Spore/Cell Suspension:
-
For yeasts (Candida, Cryptococcus), harvest cells by gently scraping the colony surface and resuspending in sterile saline.
-
For filamentous fungi (Aspergillus), cover the agar surface with sterile saline and gently dislodge conidia with a sterile loop. Filter the suspension through sterile cheesecloth to remove hyphal fragments.
-
-
Inoculum Adjustment: Adjust the concentration of the spore/cell suspension to 1 × 10⁶ to 5 × 10⁶ cells/mL using a hemocytometer or by spectrophotometry (OD₆₀₀).[3][4]
-
Final Inoculum: Dilute the adjusted suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[6]
High-Throughput Screening Assay
-
Compound Plating:
-
Prepare serial dilutions of this compound in RPMI-1640 medium directly in a 96-well or 384-well plate (the "compound plate"). A common concentration range to test is 0.125 to 64 µg/mL.
-
Include wells with the positive control (e.g., Amphotericin B) and negative control (DMSO at the same concentration as in the this compound wells).
-
-
Assay Execution:
-
Transfer a standardized volume of the prepared fungal inoculum into the wells of the compound plate.
-
The final volume in each well should be consistent (e.g., 100 µL for 96-well plates).
-
-
Incubation:
-
Seal the plates with a breathable membrane to prevent evaporation.
-
Incubate the plates at 35°C for 24–48 hours. Incubation times may need to be optimized for each fungal species.
-
-
Growth Inhibition Assessment:
Data Analysis
-
Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of this compound that inhibits fungal growth by ≥50% compared to the DMSO control.
-
Minimum Fungicidal Concentration (MFC): To determine the MFC, take an aliquot from the wells of the MIC plate that show no visible growth and plate it onto fresh SDA plates. The MFC is the lowest concentration of the compound that results in no colony formation after incubation.
Data Presentation
The quantitative results of the HTS assay should be summarized in a clear and structured table to facilitate comparison of the antifungal activity of this compound across different fungal isolates.
Table 1: Antifungal Activity of this compound against a Panel of Fungal Isolates
| Fungal Isolate | This compound MIC₅₀ (µg/mL) | This compound MFC (µg/mL) | Amphotericin B MIC₅₀ (µg/mL) |
| Candida albicans (ATCC 90028) | 4 | 8 | 0.5 |
| Aspergillus fumigatus (ATCC 204305) | 2 | 4 | 1 |
| Cryptococcus neoformans (ATCC 208821) | 1 | 2 | 0.25 |
Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways. The following diagrams were created using the Graphviz DOT language to illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: A flowchart of the high-throughput screening process.
Fungicides can act through various mechanisms, such as damaging cell membranes, inactivating critical enzymes, or interfering with key processes like respiration.[7] Some fungicides have a single-site mode of action, targeting a specific point in a metabolic pathway, which can make them prone to resistance development.[7] this compound is postulated to inhibit a key enzyme in the fungal cell wall integrity pathway.
References
- 1. Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are Fungicides [apsnet.org]
Experimental Design for Fungicide5 Field Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers, scientists, and drug development professionals in the robust field evaluation of Fungicide5, a novel fungicide. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for regulatory submission and commercial development.
Introduction
This compound is a next-generation fungicide with a unique mode of action targeting critical signaling pathways in pathogenic fungi. To thoroughly evaluate its efficacy, crop safety, and environmental profile, a series of well-designed field trials are necessary. These protocols outline the key experiments required to establish the performance of this compound.
General Field Trial Design and Considerations
A successful field trial requires careful planning and execution to minimize variability and ensure that observed differences are attributable to the treatments.
2.1. Site Selection Trial sites should be selected based on a history of consistent disease pressure from the target pathogen(s).[1] The chosen fields should be uniform in terms of soil type, topography, and cropping history to reduce experimental error.[2]
2.2. Experimental Design A Randomized Complete Block Design (RCBD) is the standard and recommended design for fungicide field trials.[1] This design helps to account for field variability. Each trial should include a minimum of three to four replications of each treatment.[1][2]
2.3. Plot Size Plot sizes should be large enough to be representative of commercial field conditions and to minimize edge effects. Typical small-plot research trials may use plots between 20m² and 60m².[1] For on-farm trials, plot widths should be compatible with standard farm equipment for planting, spraying, and harvesting.[2]
2.4. Treatments A comprehensive trial should include the following treatments:
-
Untreated Control: This serves as the baseline for disease development and its impact on the crop.[2][3]
-
This compound: Applied at various rates (e.g., proposed label rate, half rate, and double rate) to determine the optimal dose-response.
-
Commercial Standard: A currently registered and widely used fungicide for the target disease, serving as a benchmark for performance.[3]
-
Vehicle Control (if applicable): If this compound is formulated with a novel solvent or adjuvant, a vehicle-only treatment should be included to assess any effects of the formulation components.
2.5. Application Fungicide applications should be made using calibrated equipment to ensure accurate and uniform coverage.[2] The timing of application is critical and should be based on the phenological growth stage of the crop and the disease cycle of the target pathogen.[3]
Experimental Protocols
3.1. Protocol 1: Fungicide Efficacy Assessment
Objective: To determine the efficacy of this compound in controlling the target fungal pathogen(s) and its impact on crop yield.
Methodology:
-
Establish the trial using a Randomized Complete Block Design with a minimum of four replications.
-
Include untreated control, this compound at three rates (0.5x, 1x, and 2x the proposed label rate), and a commercial standard fungicide.
-
Apply treatments at the recommended crop growth stage for disease control. This may be preventative or curative depending on the target pathogen.
-
Assess disease severity and incidence at regular intervals (e.g., 7, 14, and 21 days after application) using standardized rating scales.
-
At crop maturity, harvest the center of each plot to determine yield. Yield data should be adjusted to a standard moisture content.
-
Collect subsamples for quality analysis if applicable (e.g., grain quality, fruit size).
-
Record all relevant data, including application dates, weather conditions, and any other observations.
3.2. Protocol 2: Phytotoxicity Assessment
Objective: To evaluate the potential for this compound to cause injury to the host crop.
Methodology:
-
Establish a separate trial or include dedicated plots within the efficacy trial.
-
Treatments should include an untreated control, and this compound at 1x and 2x the proposed label rate.
-
Apply treatments to healthy, well-established plants under normal growing conditions.[4]
-
Visually assess plants for symptoms of phytotoxicity at 3, 7, and 14 days after application. Symptoms may include:
-
Use a 0-10 rating scale (where 0 = no injury and 10 = complete plant death) to quantify phytotoxicity.
-
Take photographs to document any observed symptoms.[4]
3.3. Protocol 3: Residue Analysis
Objective: To determine the magnitude and decline of this compound residues in or on the raw agricultural commodity (RAC).[5][6]
Methodology:
-
Conduct trials under Good Laboratory Practice (GLP) standards.[7]
-
Apply this compound at the maximum proposed label rate and timing.
-
For decline trials, collect samples at multiple time points after the final application, including a pre-harvest interval (PHI) and at harvest.[5][6][8]
-
For harvest trials, collect samples at the normal crop harvest time.[5][8]
-
Collect samples from the center of the plots to avoid edge effects. Samples must be representative of the entire plot.[8]
-
Immediately freeze the samples after collection and maintain them in a frozen state until analysis to prevent residue degradation.[5]
-
Analyze samples using a validated analytical method to quantify the residues of this compound and its relevant metabolites.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison and statistical analysis.
Table 1: Fungicide Efficacy Data
| Treatment | Application Rate | Disease Severity (%) | Yield ( kg/ha ) |
| Untreated Control | - | ||
| This compound | 0.5x | ||
| This compound | 1x | ||
| This compound | 2x | ||
| Commercial Standard | Label Rate | ||
| p-value | |||
| LSD (0.05) |
Table 2: Phytotoxicity Data
| Treatment | Application Rate | Phytotoxicity Rating (0-10) at 7 DAA |
| Untreated Control | - | |
| This compound | 1x | |
| This compound | 2x | |
| p-value | ||
| LSD (0.05) | ||
| DAA: Days After Application |
Table 3: Residue Analysis Data
| Treatment | Application Rate | Pre-Harvest Interval (Days) | Residue Level (mg/kg) |
| This compound | 1x | 14 | |
| This compound | 1x | 7 | |
| This compound | 1x | 3 | |
| This compound | 1x | 0 (Harvest) |
Mandatory Visualizations
Signaling Pathways Targeted by Fungicides
Fungicides often target key signaling pathways within fungal pathogens to disrupt their growth and development. The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are two such critical pathways that are well-conserved in many fungi.[9]
Caption: Key fungal signaling pathways and potential fungicide target sites.
Experimental Workflow for this compound Field Trials
A logical workflow is essential for the efficient and effective execution of field trials.
Caption: Workflow for conducting this compound field trials.
Logical Relationship of Trial Components
Understanding the relationship between different trial components is crucial for a comprehensive evaluation.
Caption: Interrelationship of this compound trial components.
References
- 1. A guide to fungicide performance in wheat, barley and oilseed rape | AHDB [ahdb.org.uk]
- 2. Crop Protection Network [cropprotectionnetwork.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. greenhousegrower.com [greenhousegrower.com]
- 5. labcorp.com [labcorp.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Magnitude of the Residue Analyses in Minor Crops from Experimental Applications of Pesticides - AGRICULTURAL RESEARCH SERVICE [portal.nifa.usda.gov]
- 8. Testapi : Crop residue studies [testapi.fr]
- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fungicide5 Seed Treatment for Soil-Borne Pathogen Control
Introduction
Fungicide5 is a novel, systemic fungicide specifically engineered for the effective control of a broad spectrum of soil-borne pathogens that pose a significant threat to crop establishment and yield. These pathogens, including species of Fusarium, Pythium, Rhizoctonia, and Phytophthora, can cause devastating diseases such as damping-off, root rot, and seedling blight. This document provides detailed protocols for the application of this compound as a seed treatment, ensuring optimal efficacy and crop safety. The protocols outlined are intended for use by researchers, scientists, and professionals in the field of crop protection and drug development.
Mechanism of Action
This compound operates through a dual-action mechanism. Primarily, it inhibits the mitochondrial respiration in fungal pathogens by targeting the succinate dehydrogenase (SDHI) enzyme, a critical component of the electron transport chain. This disruption of energy production is fungistatic at low concentrations and fungicidal at recommended application rates. Secondly, this compound has been observed to induce systemic acquired resistance (SAR) in emerging seedlings. It is hypothesized to activate the salicylic acid (SA) signaling pathway, preparing the plant to defend against subsequent pathogen attacks.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the application of this compound.
| Parameter | Value | Pathogen(s) | Crop(s) |
| Recommended Dosage | 1.5 - 2.5 g a.i./kg seed | Fusarium spp., Rhizoctonia solani | Corn, Soybean |
| 2.0 - 3.0 g a.i./kg seed | Pythium spp., Phytophthora sojae | Soybean, Wheat | |
| Efficacy (at recommended dosage) | >95% control | Fusarium graminearum | Wheat |
| >92% control | Rhizoctonia solani | Corn | |
| >90% control | Pythium ultimum | Soybean | |
| Optimal Slurry Volume | 10 - 12 mL/kg seed | N/A | Corn, Soybean, Wheat |
| Drying Time | 60 minutes | N/A | N/A |
| Plant-back Interval | 0 days | N/A | N/A |
Experimental Protocols
Seed Treatment Protocol
This protocol details the steps for applying this compound to seeds in a laboratory setting.
Application Note: Determining the EC50 Value of Fungicide5 for Fusarium oxysporum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusarium oxysporum is a widespread soil-borne fungus responsible for significant crop losses and opportunistic infections in immunocompromised individuals.[1] The development of effective fungicides is crucial for managing the impact of this pathogen. A key parameter in assessing the efficacy of a new antifungal agent is the half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of fungal growth.[2][3] This application note provides a detailed protocol for determining the EC50 value of a novel compound, "Fungicide5," against Fusarium oxysporum using the broth microdilution method. This method is based on established standards for antifungal susceptibility testing of filamentous fungi, such as those from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Experimental Protocols
Protocol 1: Preparation of Fusarium oxysporum Inoculum
This protocol outlines the preparation of a standardized spore suspension, which is critical for reproducible results.
-
Fungal Culture: Inoculate F. oxysporum from a glycerol stock onto a Potato Dextrose Agar (PDA) plate. Incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.[1][7]
-
Spore Harvesting: Aseptically add 10 mL of sterile saline solution (0.85% NaCl) containing 0.05% Tween 80 to the surface of the mature culture plate.
-
Surface Agitation: Gently scrape the surface of the mycelium with a sterile cell scraper or glass rod to dislodge the conidia (spores).
-
Suspension Collection: Collect the resulting spore suspension and filter it through three layers of sterile miracloth or cheesecloth into a sterile 50 mL conical tube to remove hyphal fragments.[1]
-
Spore Counting: Using a hemocytometer, determine the concentration of spores in the suspension.
-
Inoculum Adjustment: Dilute the spore suspension with RPMI-1640 medium (buffered with MOPS) to a final working concentration of 2 x 10^4 spores/mL. This will result in a final concentration of 1 x 10^4 spores/mL in the assay plate.
Protocol 2: Preparation of this compound Serial Dilutions
Accurate serial dilution is essential for generating a reliable dose-response curve.
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Intermediate Dilution: Create an intermediate stock at 2000 µg/mL by diluting the primary stock in RPMI-1640 medium. Note: The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting fungal growth.[1]
-
Serial Dilutions: In a separate 96-well "dilution plate," add 100 µL of RPMI-1640 medium to wells A2 through A11.
-
Add 200 µL of the 2000 µg/mL this compound solution to well A1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well A1 to A2, mixing thoroughly, then transferring 100 µL from A2 to A3, and so on, until well A10. Discard the final 100 µL from well A10. Well A11 will serve as the drug-free growth control. This creates a concentration range from 1000 µg/mL to 0.98 µg/mL at a 2x concentration.
Protocol 3: Broth Microdilution Assay
This protocol describes the setup of the 96-well plate assay.
-
Plate Setup: Use a sterile, flat-bottom 96-well microtiter plate for the assay.
-
Transfer Fungicide: Transfer 100 µL from each well of the "dilution plate" (A1-A11) to the corresponding wells of the "assay plate."
-
Inoculation: Add 100 µL of the adjusted F. oxysporum spore suspension (2 x 10^4 spores/mL) to all wells (A1-A11) of the assay plate.[8] This brings the total volume to 200 µL per well and halves the fungicide concentrations to the final desired range (e.g., 500 µg/mL to 0.49 µg/mL).
-
Controls:
-
Growth Control (Positive Control): Well A11 contains the fungal inoculum without any fungicide.
-
Sterility Control (Negative Control): Well A12 should contain 200 µL of sterile RPMI-1640 medium only.
-
-
Incubation: Seal the plate with a breathable membrane or place it in a plastic bag to prevent evaporation and incubate at 28-35°C for 48 to 72 hours without agitation.[4][8]
Protocol 4: Data Acquisition and EC50 Calculation
-
Data Collection: After incubation, measure the optical density (OD) of each well at 600 nm using a microplate spectrophotometer.
-
Data Normalization: Calculate the percentage of growth inhibition for each fungicide concentration using the following formula:
-
% Inhibition = 100 * [1 - (OD_test - OD_sterile) / (OD_growth - OD_sterile)]
-
Where:
-
OD_test is the OD of the well with fungicide.
-
OD_sterile is the OD of the sterility control well.
-
OD_growth is the OD of the growth control well.
-
-
-
EC50 Determination: The EC50 value is determined by plotting the percent inhibition against the logarithm of the fungicide concentration.[9] Perform a non-linear regression analysis using a sigmoidal dose-response model (e.g., four-parameter logistic curve) to calculate the concentration that elicits a 50% response.[3][10] Statistical software such as GraphPad Prism or R with the 'drc' package is recommended for this analysis.[2][10][11]
Data Presentation
Quantitative data should be organized for clarity and ease of interpretation.
Table 1: Example Data for Inhibition of F. oxysporum Growth by this compound
| This compound Conc. (µg/mL) | Log Concentration | Mean OD (600nm) | Standard Deviation | % Growth Inhibition |
| 500.00 | 2.70 | 0.052 | 0.004 | 99.5% |
| 250.00 | 2.40 | 0.058 | 0.005 | 98.9% |
| 125.00 | 2.10 | 0.071 | 0.006 | 97.4% |
| 62.50 | 1.80 | 0.115 | 0.011 | 92.5% |
| 31.25 | 1.50 | 0.254 | 0.023 | 77.1% |
| 15.63 | 1.20 | 0.588 | 0.045 | 42.1% |
| 7.81 | 0.89 | 0.912 | 0.068 | 10.3% |
| 3.91 | 0.59 | 1.005 | 0.075 | 1.2% |
| 1.95 | 0.29 | 1.018 | 0.081 | 0.0% |
| 0.98 | -0.01 | 1.021 | 0.079 | 0.0% |
| 0 (Growth Control) | N/A | 1.018 | 0.080 | 0.0% |
| 0 (Sterility Control) | N/A | 0.048 | 0.003 | N/A |
Table 2: Summary of Calculated EC50 Value for this compound
| Parameter | Value | 95% Confidence Interval |
| EC50 (µg/mL) | 19.54 | 17.82 - 21.35 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the EC50 of this compound against F. oxysporum.
Hypothetical Signaling Pathway Diagram
Many fungicides target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. This diagram illustrates a hypothetical inhibition point for this compound within this pathway.
Caption: Hypothetical inhibition of the ergosterol pathway by this compound.
References
- 1. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. EC50 - Wikipedia [en.wikipedia.org]
- 4. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. njccwei.com [njccwei.com]
- 7. Frontiers | Deciphering growth abilities of fusarium oxysporum f. sp. pisi under variable temperature, pH and nitrogen [frontiersin.org]
- 8. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ec50estimator [cran.r-project.org]
- 11. Guidelines for accurate EC50/IC50 estimation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Fungicide5 in Wheat Studies
Introduction
Fungicide5 is a novel, broad-spectrum systemic fungicide developed for the control of major foliar and head diseases in wheat. It features a dual-mode of action, combining a potent triazole (Group 3 Fungicide) and a next-generation strobilurin (Group 11 Fungicide). This combination provides both curative and preventative activity, protecting wheat crops from key pathogens, thereby safeguarding yield and grain quality. These application notes provide detailed protocols for researchers and scientists to evaluate and utilize this compound in wheat studies.
Application Notes
Target Diseases
This compound is effective against a range of economically important fungal diseases in wheat. Prophylactic and early curative applications are crucial for optimal performance.
-
Leaf Blotch Complex: Including Septoria Tritici Blotch (Zymoseptoria tritici) and Stagonospora Nodorum Blotch (Parastagonospora nodorum).[1][2][3][4]
-
Rusts: Including Stripe Rust (Puccinia striiformis), Leaf Rust (Puccinia triticina), and Stem Rust (Puccinia graminis).[1][2][5][6]
-
Fusarium Head Blight (Scab) (Fusarium graminearum), a major target for reducing both yield loss and mycotoxin (DON) contamination.[1][6][7][8]
Resistance Management
To ensure the long-term efficacy of this compound and mitigate the risk of fungicide resistance, the following strategies are recommended:
-
Limit Applications: Do not apply this compound more than twice per growing season.[9][10][11]
-
Alternate Modes of Action: If more than two fungicide applications are necessary for a season-long program, rotate with fungicides from different FRAC groups.
-
Optimal Dosage: Use the recommended dose rates. Using lower-than-label rates can select for less sensitive fungal populations.[5][9]
-
Integrated Pest Management (IPM): Incorporate this compound into an IPM program that includes resistant wheat varieties, crop rotation, and management of crop residues.[2][6][7]
Recommended Dosage and Application Timing
Application timing is critical and should be aligned with wheat growth stages (GS) to target specific diseases effectively. The flag leaf, which can contribute up to 90% of the plant's energy for grain fill, is a primary target for protection.[8] The most important application timings are at flag leaf emergence (T2) and flowering (T3).[5][12]
Table 1: this compound Application Rates and Timings
| Application Timing (Growth Stage) | Target Diseases | Application Rate (fl oz/acre) | Application Rate (mL/hectare) | Notes |
| T0 (GS 24-30) | Early Powdery Mildew, Stripe Rust | 4.0 - 5.5 | 290 - 400 | Recommended only for high-risk situations with susceptible varieties and early disease onset.[5] |
| T1 (GS 31-33; Leaf 3 Emerged) | Septoria Leaf Blotch, Rusts | 5.5 - 7.0 | 400 - 510 | Protects the newly emerged Leaf 3. Timing is critical for Septoria control.[5] |
| T2 (GS 39; Flag Leaf Emerged) | Septoria Leaf Blotch, Rusts | 7.0 - 8.5 | 510 - 620 | The most critical application for protecting the flag leaf and maximizing yield potential.[5][8][12] |
| T3 (GS 61-65; Early Flowering) | Fusarium Head Blight (Scab), Late Season Leaf Diseases | 8.5 - 10.0 | 620 - 730 | Essential for suppressing FHB and reducing deoxynivalenol (DON) mycotoxin levels.[1][8][12][13] |
Experimental Protocols
Protocol 1: Field Efficacy Trial for this compound
Objective: To evaluate the efficacy of this compound at different dosages and application timings on disease control, yield, and grain quality of winter wheat.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replicates.[14]
-
Plot Size: 10 ft x 30 ft (3 m x 9 m).
-
Wheat Variety: Select a variety known to be susceptible to the target diseases prevalent in the region (e.g., Fusarium Head Blight, Septoria).[7][15]
2. Treatments:
-
Untreated Control (UTC).
-
This compound at 7.0 fl oz/acre applied at GS 39 (Flag Leaf).
-
This compound at 8.5 fl oz/acre applied at GS 61 (Early Flowering).
-
This compound Program: 7.0 fl oz/acre at GS 39 followed by 8.5 fl oz/acre at GS 61.
-
Competitor/Reference Fungicide (Standard commercial treatment).
3. Application:
-
Equipment: CO2-pressurized backpack sprayer with flat-fan nozzles calibrated to deliver 20 gallons per acre (GPA).
-
Procedure: Ensure uniform coverage of the foliage. For the T3 application targeting Fusarium Head Blight, use forward- and backward-facing nozzles to ensure coverage of the wheat head.[16]
4. Data Collection and Assessment:
-
Disease Severity: Assess disease on the flag leaf (for Septoria and rusts) and on the wheat heads (for FHB) at 14 and 21 days after the final application. Use a percentage scale to rate the area affected.
-
Yield: Harvest the center of each plot using a small-plot combine and adjust grain weight to 13.5% moisture content. Calculate yield in bushels per acre.[7][17]
-
Grain Quality:
5. Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD at α=0.05) to determine significant differences between treatment means for disease severity, yield, and quality parameters.
Table 2: Hypothetical Field Trial Results for this compound
| Treatment | Application Timing (GS) | Flag Leaf Disease (%) | FHB Index (%) | Yield (bu/ac) | DON (ppm) |
| Untreated Control | - | 35.2 a | 28.5 a | 75.1 d | 5.8 a |
| This compound (7.0 fl oz/ac) | 39 | 8.1 c | 22.3 b | 89.3 c | 4.1 b |
| This compound (8.5 fl oz/ac) | 61 | 15.6 b | 4.5 d | 94.5 b | 1.2 d |
| This compound Program | 39 & 61 | 3.4 d | 3.9 d | 102.7 a | 0.9 d |
| Reference Fungicide | 39 & 61 | 9.5 c | 8.2 c | 92.1 b | 2.5 c |
| Means within a column followed by the same letter are not significantly different (P > 0.05). |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for a this compound field trial.
References
- 1. Timing of Fungicide Application in Wheat | Crop Science US [cropscience.bayer.us]
- 2. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 3. Early Season Wheat Diseases and Fungicides | Agronomic Crops Network [agcrops.osu.edu]
- 4. Wheat Diseases and Fungicide Options | UT Crops News [news.utcrops.com]
- 5. Fungicide programmes for wheat | AHDB [ahdb.org.uk]
- 6. Disease - Wheat [canr.msu.edu]
- 7. newprairiepress.org [newprairiepress.org]
- 8. dfseeds.com [dfseeds.com]
- 9. Dose and number of applications that maximize fungicide effective life exemplified by Zymoseptoria tritici on wheat – a model analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose and number of applications that maximize fungicide effective life exemplified by Zymoseptoria tritici on wheat - a model analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crop Protection Network [cropprotectionnetwork.org]
- 13. m.youtube.com [m.youtube.com]
- 14. A guide to fungicide performance in wheat, barley and oilseed rape | AHDB [ahdb.org.uk]
- 15. "Impact of Fungicide on Wheat" by G. F. Sassenrath, H. Zhao et al. [newprairiepress.org]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. nacaa.com [nacaa.com]
Application Notes and Protocols for Testing Fungicide Efficacy on Rhizoctonia solani
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhizoctonia solani is a ubiquitous and destructive soil-borne plant pathogen with a wide host range, causing diseases such as damping-off, root rot, and sheath blight on numerous crops worldwide. Effective management of R. solani often relies on the application of fungicides. The following application notes and protocols provide detailed methodologies for testing the efficacy of fungicides against this pathogen, both in vitro and in vivo. These protocols are designed to be adaptable for screening new fungicidal compounds and for evaluating the performance of existing commercial fungicides.
I. In Vitro Efficacy Testing: Poisoned Food Technique
The poisoned food technique is the most common in vitro method to assess the direct inhibitory effect of fungicides on the mycelial growth of R. solani. This method involves growing the fungus on a culture medium that has been amended with the test fungicide.
Experimental Protocol
1. Materials:
- Pure culture of Rhizoctonia solani
- Potato Dextrose Agar (PDA) medium
- Sterile Petri plates (90 mm diameter)
- Sterile distilled water
- Fungicide(s) to be tested
- Sterile cork borer (5 mm diameter)
- Incubator set at 25 ± 2°C
- Laminar flow hood
- Autoclave
2. Inoculum Preparation:
- Subculture R. solani on PDA plates and incubate at 25 ± 2°C for 5-7 days until the mycelium covers the plate. This will serve as the source of inoculum.
3. Fungicide Stock Solution Preparation:
- Prepare stock solutions of the test fungicides at desired concentrations using sterile distilled water. The final concentrations in the PDA will be lower, so calculate accordingly. For commercial formulations, concentrations are often expressed in parts per million (ppm) of the active ingredient.
4. Poisoned Medium Preparation:
- Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
- Allow the autoclaved PDA to cool to approximately 45-50°C in a water bath.
- Under aseptic conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations.[1][2] Mix thoroughly by swirling the flask.
- Pour approximately 20 ml of the fungicide-amended PDA into each sterile Petri plate and allow it to solidify.[2]
- Prepare control plates containing PDA without any fungicide.[3]
5. Inoculation:
- Using a sterile 5 mm cork borer, cut mycelial discs from the periphery of the actively growing R. solani culture.[3]
- Aseptically place one mycelial disc in the center of each fungicide-amended and control Petri plate, with the mycelial side facing down.[3]
6. Incubation:
- Seal the Petri plates with parafilm and incubate them at 25 ± 2°C in an inverted position.[2]
7. Data Collection and Analysis:
- Measure the radial mycelial growth (colony diameter) in two perpendicular directions at regular intervals (e.g., 24, 48, 72, and 96 hours) until the mycelium in the control plates reaches the edge of the plate.[1]
- Calculate the average colony diameter for each treatment.
- Calculate the percentage of mycelial growth inhibition using the following formula:
Data Presentation: In Vitro Fungicide Efficacy
The following table summarizes the mycelial growth inhibition of R. solani by various fungicides at different concentrations, as reported in the literature.
| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| Tebuconazole 25% EC | 250 | 100 | [4] |
| Carbendazim 12% WP | 250 | 100 | [4] |
| Propiconazole 25% EC | 1000 | Highly effective | [4] |
| Difenoconazole 25% EC | 2000 | Highly effective | [4] |
| Tebuconazole 50% + Trifloxystrobin 25% WG | 100 | Minimum mycelial growth (11.00 mm vs 90 mm in control) | [5] |
| Carbendazim 12% + Mancozeb 63% WP | 100 | Minimum mycelial growth (12.00 mm vs 90 mm in control) | [5] |
| Hexaconazole 5% EC | 500 | 93.66 | [6] |
| Captan + Hexaconazole | 500 | 89.77 | [6] |
| Nativo (Tebuconazole 50% + Trifloxystrobin 25% WG) | 10 | 100 | [2] |
| Dhanustan (Carbendazim 50% WP) | 10 | 100 | [2] |
Experimental Workflow: In Vitro Poisoned Food Technique
II. In Vivo Efficacy Testing: Greenhouse Trials
In vivo assays are crucial for evaluating the efficacy of fungicides under conditions that more closely resemble a natural plant-pathogen interaction. These trials can be adapted for various crops and application methods.
Experimental Protocol: Soil Drench Application for Root Rot
This protocol is suitable for assessing fungicide efficacy against root rot and damping-off caused by R. solani.
1. Materials:
- Healthy seedlings of a susceptible host plant (e.g., bean, cotton, tomato)
- Sterile potting mix (soil, sand, and peat mixture)
- Pots (e.g., 15 cm diameter)
- Rhizoctonia solani inoculum (e.g., colonized grain or sand-maize medium)
- Fungicide(s) to be tested
- Greenhouse facilities with controlled temperature and humidity
2. Inoculum Preparation (Sand-Maize Medium):
- Prepare a mixture of sand and maize meal (e.g., 9:1 w/w) and moisten with distilled water.
- Sterilize the mixture by autoclaving.
- Inoculate the sterilized medium with mycelial plugs of R. solani.
- Incubate at 25 ± 2°C for 2-3 weeks, or until the medium is thoroughly colonized by the fungus.[3]
3. Soil Infestation and Sowing:
- Mix the prepared R. solani inoculum with the sterile potting mix at a predetermined ratio (e.g., 1:20 w/w) to achieve a uniform infestation.
- Fill the pots with the infested soil.
- Sow seeds of the susceptible host plant in the pots.
- Maintain a set of control pots with non-infested soil.
4. Fungicide Application (Soil Drench):
- Prepare aqueous solutions or suspensions of the test fungicides at the desired concentrations.
- Apply a specific volume of the fungicide solution as a soil drench to each pot at a designated time (e.g., at the time of sowing or after seedling emergence).
- Treat a set of pots with infested soil with water only (infected control).
- Maintain a set of pots with non-infested soil and treated with water only (healthy control).
5. Greenhouse Conditions and Plant Maintenance:
- Maintain the pots in a greenhouse with conditions favorable for disease development (e.g., 25-30°C, high humidity).
- Water the plants as needed, avoiding overwatering.
6. Data Collection and Analysis:
- After a predetermined period (e.g., 21-28 days), carefully uproot the plants and wash the roots.
- Assess disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe root rot or plant death).
- Measure plant growth parameters such as plant height, root length, and fresh/dry weight.
- Calculate the percentage of disease control or efficacy for each fungicide treatment.
Experimental Protocol: Millet Inoculation for Foliar Blight
This protocol is adapted for evaluating fungicide efficacy against foliar diseases like aerial or web blight on crops such as soybean.[7]
1. Materials:
- Susceptible soybean plants grown to a specific growth stage (e.g., V3-V4)
- Rhizoctonia solani inoculum on sterilized millet seeds
- Fungicide(s) to be tested
- Hand sprayer
- Humid chamber or greenhouse with misting system
2. Inoculum Preparation (Millet Inoculum):
- Soak millet seeds in water overnight, then drain and autoclave in bags or flasks.
- Inoculate the sterilized millet with mycelial plugs of R. solani.
- Incubate at room temperature for approximately one week, shaking the bags daily to ensure even colonization.
- Dry the colonized millet on a sterile surface.[7]
3. Fungicide Application:
- Apply the test fungicides to the soybean plants as a foliar spray at the desired rates and timings before or after inoculation.
4. Inoculation:
- Sprinkle the colonized millet inoculum onto the foliage of the soybean plants.
- Place the inoculated plants in a humid chamber or a greenhouse with a misting system to maintain high humidity, which is conducive to disease development.
5. Data Collection and Analysis:
- Assess disease severity on the leaves at regular intervals using a disease rating scale.
- Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.
- Evaluate the efficacy of the fungicide treatments in reducing disease severity compared to the untreated, inoculated control.
Experimental Workflow: In Vivo Greenhouse Trial
III. Fungicide Mode of Action: Targeting Fungal Respiration
Understanding the mode of action of fungicides is critical for effective disease management and for mitigating the development of fungicide resistance. Many modern fungicides target specific metabolic pathways in the pathogen. One of the key targets for fungicides effective against R. solani is the mitochondrial respiratory chain.
Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that specifically target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[8][9] By inhibiting this enzyme, SDHIs block the conversion of succinate to fumarate in the Krebs cycle and disrupt the flow of electrons, thereby halting ATP production and leading to fungal cell death.[8] Fungicides such as fluxapyroxad and thifluzamide belong to this class and have shown efficacy against R. solani.[8][10]
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Inhibiting DHFR disrupts these vital cellular processes, leading to the cessation of fungal growth. Some novel fungicidal compounds have been identified as inhibitors of R. solani DHFR.[4]
Signaling Pathway: Mitochondrial Electron Transport Chain
The following diagram illustrates the site of action for Succinate Dehydrogenase Inhibitor (SDHI) fungicides within the mitochondrial electron transport chain of Rhizoctonia solani.
References
- 1. researchgate.net [researchgate.net]
- 2. ijasbt.org [ijasbt.org]
- 3. biochemjournal.com [biochemjournal.com]
- 4. Discovery of Novel Rhizoctonia solani DHFR Inhibitors as Fungicides Using Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. mdpi.com [mdpi.com]
- 9. nzpps.org [nzpps.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
Greenhouse Evaluation of Fungicide5 Against Downy Mildew: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the greenhouse evaluation of a novel fungicide, designated Fungicide5, for the control of downy mildew. The protocols outlined below detail the necessary steps for conducting efficacy trials, from inoculum preparation to data analysis, ensuring reliable and reproducible results.
Data Presentation
The efficacy of this compound against downy mildew was evaluated in a greenhouse study. Disease severity was assessed at multiple time points, and the Area Under the Disease Progress Curve (AUDPC) was calculated to provide a quantitative measure of disease control over time.[1][2][3][4] Additionally, plant biomass was measured to assess any phytotoxic effects of the fungicide treatments.
Table 1: Disease Severity and Area Under the Disease Progress Curve (AUDPC)
| Treatment | Rate (g/L) | Mean Disease Severity (%) at 14 DAI | Mean Disease Severity (%) at 21 DAI | Mean Disease Severity (%) at 28 DAI* | Mean AUDPC | % Control |
| Untreated Control | - | 35.2 | 68.5 | 85.1 | 1559.6 | - |
| This compound | 0.5 | 5.1 | 12.3 | 20.4 | 336.7 | 78.4 |
| This compound | 1.0 | 2.3 | 5.8 | 10.1 | 168.4 | 89.2 |
| This compound | 2.0 | 1.0 | 2.5 | 4.8 | 76.5 | 95.1 |
| Standard Fungicide | 1.5 | 3.5 | 8.9 | 15.2 | 245.1 | 84.3 |
*DAI: Days After Inoculation
Table 2: Plant Health and Phytotoxicity Assessment
| Treatment | Rate (g/L) | Mean Fresh Weight (g) | Mean Dry Weight (g) | Phytotoxicity Rating (0-5)* |
| Untreated Control | - | 45.8 | 9.2 | 0 |
| This compound | 0.5 | 68.2 | 13.6 | 0 |
| This compound | 1.0 | 69.5 | 13.9 | 0 |
| This compound | 2.0 | 67.9 | 13.5 | 1 |
| Standard Fungicide | 1.5 | 66.4 | 13.3 | 0 |
*Phytotoxicity Rating: 0 = no damage, 5 = severe damage/plant death.
Experimental Protocols
The following protocols provide a detailed methodology for the greenhouse evaluation of fungicides against downy mildew.
Plant Material and Growth Conditions
-
Plant Species: Use a susceptible host plant for the specific downy mildew pathogen being tested (e.g., cucumber (Cucumis sativus) for Pseudoperonospora cubensis).
-
Growing Conditions: Grow plants from seed in a greenhouse maintained at approximately 20-25°C with a 16-hour photoperiod.[5] Ensure plants are well-watered and fertilized, but avoid overhead irrigation to minimize unintended leaf wetness.[6]
-
Plant Stage: Use plants at the 3-4 true leaf stage for inoculation.
Inoculum Preparation and Inoculation
-
Inoculum Source: Collect fresh sporangia from infected leaf tissue of a host plant.
-
Spore Suspension: Gently wash the abaxial (lower) surface of infected leaves with sterile distilled water to dislodge sporangia. Filter the suspension through two layers of cheesecloth to remove mycelial fragments.
-
Spore Concentration: Adjust the spore concentration to 1 x 10^5 sporangia/mL using a hemocytometer.
-
Inoculation: Uniformly spray the spore suspension onto the abaxial surface of the leaves until runoff.[5][7]
-
Incubation: Place the inoculated plants in a dark, humid chamber (RH >95%) at 20°C for 24 hours to promote infection.[6] Afterwards, return the plants to the greenhouse benches.
Fungicide Application
-
Treatment Groups: Include an untreated control, multiple rates of the test fungicide (this compound), and a standard commercial fungicide for comparison.
-
Application Method: Apply fungicides as a foliar spray using a handheld sprayer, ensuring thorough coverage of all leaf surfaces.[8]
-
Timing: Apply the first fungicide treatment 24 hours after inoculation. Subsequent applications should be made at 7-day intervals.
-
Randomization: Arrange the experimental units in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.[9]
Disease Assessment
-
Timing: Begin disease assessment 7 days after inoculation and continue at 7-day intervals for a total of four assessments.
-
Disease Severity Scale: Visually estimate the percentage of leaf area covered with downy mildew lesions on each leaf. A 0-9 rating scale can also be used, where 0 = no disease and 9 = >80% of the leaf area is symptomatic.[10][11][12]
-
Data Collection: Record the disease severity for each plant in each treatment group.
Data Analysis
-
Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC for each treatment replicate using the following formula to provide a quantitative summary of disease development over time.[1][2][3][4]
-
AUDPC = Σ [((yᵢ + yᵢ₊₁)/2) * (tᵢ₊₁ - tᵢ)]
-
Where:
-
yᵢ = disease severity at the i-th assessment
-
tᵢ = time of the i-th assessment in days
-
-
-
-
Percent Control: Calculate the percent control for each fungicide treatment relative to the untreated control using the AUDPC values:
-
% Control = [ (AUDPC_control - AUDPC_treatment) / AUDPC_control ] * 100
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment means. Use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.
Phytotoxicity Assessment
-
Visual Assessment: At each disease assessment, visually inspect plants for any signs of phytotoxicity, such as chlorosis, necrosis, or stunting. Rate phytotoxicity on a scale of 0 to 5.
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material for each replicate. Measure and record the fresh weight. Dry the plant material in an oven at 70°C for 72 hours and record the dry weight.
Visualizations
Signaling Pathway
Fungicides often target specific metabolic or signaling pathways within the pathogen. While the exact target of this compound is under investigation, many fungicides are known to disrupt key cellular processes. For example, some fungicides interfere with signal transduction pathways, such as the High Osmolarity Glycerol (HOG) pathway, which is crucial for the fungus's response to environmental stress.[13][14][15]
Caption: Hypothetical mode of action of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the greenhouse evaluation of this compound.
Caption: Greenhouse fungicide evaluation workflow.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. The area under the disease progress stairs: calculation, advantage, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencing.com [sciencing.com]
- 5. scispace.com [scispace.com]
- 6. ipm.cahnr.uconn.edu [ipm.cahnr.uconn.edu]
- 7. jircas.go.jp [jircas.go.jp]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. japp.uk.ac.ir [japp.uk.ac.ir]
- 10. cucurbitbreeding.wordpress.ncsu.edu [cucurbitbreeding.wordpress.ncsu.edu]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fungicide5 in Integrated Pest Management (IPM) Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fungicide5 is a novel, systemic fungicide developed for the management of a broad spectrum of fungal pathogens in agricultural and horticultural crops. As a single-site inhibitor, it offers high efficacy at low application rates.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound in an Integrated Pest Management (IPM) framework. The integration of this compound into an IPM program is crucial for sustainable disease control, minimizing environmental impact, and managing the potential for fungicide resistance.[2][3][4] An effective IPM strategy combines multiple approaches, including the use of resistant crop varieties, cultural practices, and the strategic application of fungicides.[2][3]
Mechanism of Action and Signaling Pathway
This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides, corresponding to FRAC Group 11.[5] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III).[6][7][8] This blockage disrupts the electron transport chain, leading to a halt in ATP synthesis and subsequent fungal cell death.[1][6]
The disruption of the mitochondrial respiratory chain can trigger oxidative stress within the fungal cell, activating stress-related signaling pathways such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.[7][8] However, the primary fungicidal effect of this compound is exerted through the direct inhibition of energy production.
Application in an IPM Framework
The strategic use of this compound within an IPM program is essential for long-term efficacy and resistance management.[2][9] This involves monitoring disease pressure, utilizing predictive models, and rotating with fungicides that have different modes of action.[2][5]
Experimental Protocols
In Vitro Efficacy Testing: Mycelial Growth Inhibition Assay
This protocol determines the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.[10][11][12]
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Potato Dextrose Agar (PDA) or appropriate growth medium
-
Sterile Petri dishes (90 mm)
-
Fungal isolates of interest
-
Sterile cork borer (5 mm)
-
Incubator
-
Sterile distilled water
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of this compound stock solution to achieve final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 1% (v/v).[10] Pour 20 mL of amended PDA into each Petri dish.
-
Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.[13]
-
Incubation: Seal the plates with paraffin film and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the colony in the control (0 µg/mL) plate reaches approximately 80% of the plate diameter.
-
Analysis: Calculate the percent inhibition of mycelial growth relative to the control. Use probit or logistic regression analysis to determine the EC50 value.[11]
In Vivo Efficacy Testing: Detached Leaf Assay
This protocol assesses the protective and curative activity of this compound on plant tissue.[14][15]
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant
-
This compound spray solutions at various concentrations (e.g., 0, 10, 50, 100, 200 µg/mL) with a surfactant.
-
Fungal spore suspension (e.g., 1 x 10^5 spores/mL)
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Spray bottle or atomizer
Procedure:
-
Leaf Preparation: Detach healthy leaves and wash them gently with sterile distilled water. Place them adaxial side up in moist chambers.
-
Fungicide Application (Protective):
-
Spray the leaves with the prepared this compound solutions until runoff.
-
Allow the leaves to air dry for 2 hours.
-
Inoculate the treated leaves by placing a 10 µL droplet of the spore suspension onto the leaf surface.
-
-
Fungicide Application (Curative):
-
Inoculate the leaves with the spore suspension first.
-
Incubate for a set period (e.g., 24 hours) to allow for infection to establish.
-
Apply the this compound spray solutions as described above.
-
-
Incubation: Seal the moist chambers and incubate under controlled conditions (e.g., 22°C with a 12h photoperiod) for 5-7 days.
-
Data Collection: Assess disease severity by measuring the lesion diameter or calculating the percentage of the leaf area covered by lesions.
-
Analysis: Calculate the percentage of disease control for each concentration relative to the untreated control.
Quantitative Data Summary
The following tables summarize the performance data of this compound against key fungal pathogens.
Table 1: In Vitro Efficacy of this compound (EC50 Values)
| Fungal Pathogen | Common Disease | Host Crop | EC50 (µg/mL) |
| Zymoseptoria tritici | Septoria Leaf Blotch | Wheat | 0.08 |
| Puccinia striiformis | Stripe Rust | Wheat | 0.15 |
| Botrytis cinerea | Grey Mold | Grapes, Strawberry | 0.22 |
| Phytophthora infestans | Late Blight | Potato, Tomato | 0.95 |
| Sclerotinia sclerotiorum | White Mold | Soybean, Canola | 0.31 |
EC50 values represent the concentration of this compound that inhibits 50% of mycelial growth in vitro.[10][15]
Table 2: In Vivo Protective Efficacy of this compound on Wheat
| Application Rate (g a.i./ha) | Disease Severity (%) - Septoria Leaf Blotch | Disease Control (%) |
| 0 (Control) | 75.4 | 0.0 |
| 100 | 22.1 | 70.7 |
| 150 | 11.8 | 84.3 |
| 200 | 6.3 | 91.6 |
Data from field trials conducted under high disease pressure.[16][17]
Resistance Management
The repeated use of single-site fungicides like this compound can lead to the selection of resistant fungal strains.[9][18] To delay the development of resistance, the following strategies are mandatory:
-
Rotation and Mixtures: Do not apply this compound (FRAC Group 11) in more than two consecutive applications.[5] Rotate with or use in a tank mix with fungicides from different FRAC groups (e.g., DMIs - Group 3, SDHIs - Group 7).[2][5]
-
Limit Applications: Limit the total number of applications of Group 11 fungicides per season, typically to no more than one-third of the total fungicide applications.[5]
-
Use Recommended Rates: Always use the manufacturer's recommended application rates to ensure effective disease control and minimize the selection pressure for resistance.
-
Preventative Application: Apply this compound preventatively or at the very early stages of disease development for optimal performance.[5]
Non-Target Effects
While this compound is highly specific to fungi, its impact on non-target organisms should be considered within an IPM framework.[19][20][21] Studies have shown that some fungicides can affect beneficial soil microbes and aquatic organisms.[22][23] Researchers should incorporate assessments of non-target effects in their experimental designs, particularly in long-term field studies. Mitigation measures, such as using buffer zones around water bodies, can help minimize environmental exposure.[23]
References
- 1. What Are Fungicides [apsnet.org]
- 2. How to manage fungicide resistance in your crops - Manage Resistance Now [manageresistancenow.ca]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. Integrated Pest Management: An Update on the Sustainability Approach to Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. croplife.co.za [croplife.co.za]
- 6. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aquila.usm.edu [aquila.usm.edu]
- 15. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 16. media.ahdb.org.uk [media.ahdb.org.uk]
- 17. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 18. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fungicides: An Overlooked Pesticide Class? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. beyondpesticides.org [beyondpesticides.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Sub-lethal fungicide concentrations both reduce and stimulate the growth rate of non-target soil fungi from a natural grassland [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fungicide5 Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solubility of "Fungicide5," a representative poorly soluble fungicide, for in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro bioassays?
A1: The ideal solvent for this compound depends on its specific physicochemical properties. However, for many poorly water-soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the most common initial choice due to its high solubilizing power and miscibility with aqueous media.[1][2] Other organic solvents like ethanol, methanol, or acetone can also be considered.[1][2][3] It is crucial to first determine the solubility of this compound in a range of organic solvents to identify the most effective one.
Q2: What is the maximum concentration of organic solvent, like DMSO, that can be used in an in vitro bioassay?
A2: The concentration of organic solvents should be kept to a minimum to avoid solvent-induced toxicity to the biological system being tested. For many cell-based assays, the final concentration of DMSO is typically kept at or below 0.5% (v/v), although some cell lines can tolerate up to 1%.[1] However, the tolerance can vary significantly between different fungal species or cell types. It is essential to perform a solvent tolerance test to determine the maximum non-toxic concentration for your specific assay. For Candida glabrata, for instance, DMSO and acetone concentrations should be below 2.5%, while ethanol and methanol should be below 5.0%.[1][2]
Q3: My this compound precipitates when I add the stock solution to my aqueous assay medium. What should I do?
A3: Precipitation upon addition to aqueous media is a common problem for poorly soluble compounds.[4][5] This indicates that the compound's solubility limit in the final assay medium has been exceeded. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.
Q4: Can I use heat or sonication to help dissolve this compound?
A4: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of poorly soluble compounds. However, it is crucial to ensure that this compound is thermally stable and that these methods do not cause its degradation. A preliminary stability test is recommended.
Troubleshooting Guide
Issue: this compound Precipitates in Aqueous Assay Medium
This is a common challenge when working with poorly soluble compounds.[4][5] The following workflow can help you troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility of this compound
The following tables present hypothetical data to guide your experimental design.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | 85 |
| Acetone | 50 |
| Ethanol | 25 |
| Methanol | 15 |
| Water | < 0.01 |
Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in Phosphate-Buffered Saline (PBS) pH 7.4
| Co-solvent (10% v/v in PBS) | Apparent Solubility (µg/mL) |
| None (Control) | 0.5 |
| Polyethylene Glycol 400 (PEG 400) | 50 |
| Propylene Glycol | 35 |
| Ethanol | 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Caption: Experimental workflow for preparing a stock solution.
Protocol 2: Determination of Maximum Soluble Concentration in Assay Medium
-
Prepare a series of dilutions of the this compound stock solution in the assay medium.
-
Incubate the dilutions under the same conditions as the planned bioassay (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the maximum soluble concentration.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Signaling Pathway
Many fungicides act by inhibiting specific metabolic pathways in fungi.[6][7][8] For example, some fungicides target the high-osmolarity glycerol (HOG) pathway, which is a mitogen-activated protein kinase (MAPK) pathway crucial for stress response in fungi.[6][9][10]
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing [PeerJ] [peerj.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 8. What Are Fungicides [apsnet.org]
- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Fungicide Resistance in Fungal Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to fungicide resistance in fungal populations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and management of fungicide resistance.
Q1: What are the primary molecular mechanisms of fungicide resistance?
A1: Fungal populations develop resistance to fungicides through several key molecular mechanisms:
-
Target Site Modification: Mutations in the gene encoding the fungicide's target protein can reduce the binding affinity of the fungicide, rendering it less effective. This is a common mechanism for resistance to fungicides like benzimidazoles and quinone outside inhibitors (QoIs).[1][2][3]
-
Overexpression of the Target Protein: An increase in the production of the target protein, often due to gene duplication or amplification, can effectively "soak up" the fungicide, requiring higher concentrations to achieve the same inhibitory effect.[1]
-
Increased Efflux Pump Activity: Fungi can actively transport fungicides out of their cells using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[1][4] Overexpression of the genes encoding these pumps is a significant resistance mechanism.
-
Metabolic Detoxification: The fungus may develop or enhance metabolic pathways that break down the fungicide into non-toxic compounds before it can reach its target.[3]
-
Epigenetic Modifications: Changes in chromatin or histone modifications can alter gene expression, leading to the adaptation of fungi to fungicide stress without changes to the DNA sequence itself.[1]
Q2: What is the difference between qualitative and quantitative fungicide resistance?
A2: Fungicide resistance can be broadly categorized into two types:
-
Qualitative Resistance: This is often caused by a single gene mutation that leads to a significant, all-or-nothing loss of sensitivity to a fungicide.[2][5] Strains are typically either fully sensitive or highly resistant. This type of resistance is common with single-site action fungicides.[5][6]
-
Quantitative Resistance: This type of resistance is controlled by multiple genes, each contributing a small amount to the overall level of resistance.[2][5][7] This results in a gradual decrease in fungicide sensitivity, and higher doses may still provide some level of control.[8]
Q3: How can I delay the development of fungicide resistance in my experiments?
A3: To slow the emergence of resistance in laboratory fungal populations, consider the following strategies:
-
Use Fungicide Mixtures: Employing fungicides with different modes of action can reduce the selection pressure for resistance to any single compound.[2][9]
-
Alternate Fungicides: Rotating between fungicides with different Fungicide Resistance Action Committee (FRAC) codes prevents the continuous selection of a single resistance mechanism.[10]
-
Avoid Sub-lethal Doses: Using fungicide concentrations that are too low can select for individuals with low-level resistance, potentially leading to the development of higher resistance over time.[10]
-
Limit the Number of Applications: Repeated exposure to the same fungicide increases the selection pressure for resistant strains.[11]
-
Integrate Non-Chemical Control Methods: Where applicable in your experimental design, consider incorporating non-chemical control methods to reduce reliance on fungicides.[12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during fungicide resistance experiments.
Q1: My fungicide application failed to control the fungal population, but I'm not sure if it's due to resistance. What else could be the cause?
A1: Before concluding that fungicide resistance is the cause of treatment failure, it's crucial to rule out other factors:[13]
-
Application Issues:
-
Inadequate Rate: Was the correct concentration of the fungicide used according to established protocols?
-
Poor Coverage: Was the fungal culture or infected material thoroughly and evenly treated?
-
Improper Timing: Was the fungicide applied at the optimal stage of fungal growth or infection?
-
-
Environmental and Growth Conditions:
-
Wash-off: In plant-based assays, did rain or overhead irrigation remove the fungicide?
-
New Growth: Has new, unprotected fungal or plant growth occurred since the application?
-
Stress Conditions: Were the fungi or host plants under stress (e.g., from heat or drought) that might affect fungicide efficacy?
-
-
Pathogen Characteristics:
-
Incorrect Identification: Are you certain of the fungal species you are working with and its typical sensitivity to the fungicide?
-
High Fungal Load: Was the initial population of the fungus extremely high, overwhelming the fungicide's capacity?
-
Q2: I'm observing a gradual decrease in the effectiveness of my fungicide over time. What type of resistance might this indicate, and how can I confirm it?
A2: A gradual decrease in efficacy often points to quantitative resistance .[2][5][7] This can be more challenging to detect than qualitative resistance. To confirm this, you can:
-
Perform a Dose-Response Assay: Determine the EC50 (Effective Concentration to inhibit 50% of growth) of the suspected resistant population and compare it to a known sensitive (wild-type) population. A statistically significant increase in the EC50 value for the test population suggests reduced sensitivity.[1]
-
Monitor EC50 Values Over Time: Track the EC50 values of your fungal population across multiple generations or experimental cycles. A consistent upward trend is a strong indicator of developing quantitative resistance.
-
Molecular Analysis: While more complex for quantitative resistance, techniques like quantitative PCR (qPCR) can be used to look for the overexpression of genes associated with resistance, such as those encoding efflux pumps.[14]
Q3: My molecular assay (e.g., PCR for a target site mutation) did not detect any known resistance alleles, yet the fungus is clearly resistant in my bioassays. What could be the reason?
A3: If your bioassays show resistance but molecular tests for known mutations are negative, it is likely due to an alternative resistance mechanism:[1]
-
Overexpression of Efflux Pumps: The fungus may be actively pumping the fungicide out of its cells. You can investigate this by using qPCR to measure the expression levels of known ABC or MFS transporter genes.[1][4]
-
Target Gene Overexpression: The gene encoding the fungicide's target may be overexpressed. This can also be assessed using qPCR.[1]
-
Novel Mutations: The resistance could be due to a new, uncharacterized mutation in the target gene. Sequencing the target gene from the resistant isolate can identify any novel changes.
-
Metabolic Detoxification: The fungus may be metabolizing the fungicide. This can be more complex to investigate but may involve comparative metabolomics studies.[3]
-
Epigenetic Changes: Alterations in gene expression due to epigenetic modifications could be at play.[1]
Quantitative Data Summary
The following table summarizes hypothetical EC50 values for different fungicide-fungus combinations, illustrating sensitive and resistant phenotypes.
| Fungicide Class | Fungicide | Fungal Species | Sensitive Isolate EC50 (µg/mL) | Resistant Isolate EC50 (µg/mL) | Primary Resistance Mechanism |
| QoI | Azoxystrobin | Mycosphaerella fijiensis | 0.05 - 0.2 | > 100 | G143A mutation in cytochrome b[1] |
| DMI | Tebuconazole | Cercospora beticola | 0.1 - 0.5 | 5 - 20 | Point mutations in CYP51 gene[1] |
| Benzimidazole | Carbendazim | Botrytis cinerea | 0.1 - 0.3 | > 50 | E198A mutation in β-tubulin[2] |
| SDHI | Boscalid | Alternaria alternata | 0.2 - 0.8 | 10 - 50 | Mutations in the SdhB subunit[1] |
Experimental Protocols
Protocol 1: Determination of Fungicide EC50 using a Microtiter Plate Assay
This protocol details a method for determining the half-maximal effective concentration (EC50) of a fungicide against a filamentous fungus.
1. Materials:
- Fungal isolate of interest
- Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)
- Fungicide stock solution in a suitable solvent (e.g., DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)
- Micropipettes and sterile tips
- Hemocytometer or similar for spore counting
2. Methodology:
Protocol 2: PCR-based Detection of a Known Resistance Mutation
This protocol provides a general workflow for detecting a specific single nucleotide polymorphism (SNP) associated with fungicide resistance.
1. Materials:
- Fungal mycelium (from both a sensitive and a suspected resistant isolate)
- DNA extraction kit
- PCR primers flanking the mutation site
- Taq DNA polymerase and dNTPs
- PCR thermocycler
- Gel electrophoresis equipment and reagents
- DNA sequencing service (optional, for confirmation)
2. Methodology:
Visualizations
The following diagrams illustrate key concepts in fungicide resistance.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. mdpi.com [mdpi.com]
- 5. ijcmas.com [ijcmas.com]
- 6. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 7. Modelling quantitative fungicide resistance and breakdown of resistant cultivars: Designing integrated disease management strategies for Septoria of winter wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. crop-protection-network.s3.amazonaws.com [crop-protection-network.s3.amazonaws.com]
- 11. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. croplife.co.za [croplife.co.za]
- 13. Is Fungicide Resistance to Blame? – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. researchgate.net [researchgate.net]
Impact of temperature stress on Fungicide5 efficacy
Welcome to the Technical Support Center for Fungicide5 . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and protocols to address the impact of temperature stress on the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this compound efficacy?
A1: The optimal efficacy for this compound is observed in a controlled temperature range of 18°C to 25°C . Within this range, the fungicide maintains maximum stability and exhibits the highest activity against target pathogens.
Q2: How does high temperature (above 25°C) affect this compound?
A2: Temperatures above the optimal range can negatively impact this compound in several ways:
-
Increased Degradation: High temperatures can accelerate the chemical degradation of the active ingredient, reducing its concentration and persistence.[1][2][3]
-
Reduced Efficacy: The effectiveness and duration of disease control may be reduced at elevated temperatures.[4]
-
Altered Pathogen Response: Some fungal pathogens may exhibit increased tolerance to fungicides under warmer conditions that are optimal for their growth, making them harder to control.[4][5]
Q3: What is the impact of low temperature (below 18°C) on this compound efficacy?
A3: While this compound is more stable at lower temperatures, its efficacy can be compromised. Low temperatures can reduce the metabolic rate of the target fungus, potentially slowing the uptake and action of the fungicide. Furthermore, the ability of the host plant to absorb and translocate the fungicide may be reduced in colder conditions.[6][7]
Q4: How should this compound be stored to ensure stability?
A4: this compound should be stored in a cool, dry place, away from direct sunlight, with temperatures consistently between 10°C and 22°C. Improper storage, especially exposure to extreme heat, can lead to thermal degradation and reduced product efficacy.[2][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Q: Why am I seeing a significant drop in this compound efficacy in my high-temperature experimental group (>30°C)?
A: This is a common issue that can be traced to several factors. Use the following diagnostic workflow to identify the potential cause.
References
- 1. kochlab.cals.wisc.edu [kochlab.cals.wisc.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Fungicide properties and weather conditions - MSU Extension [canr.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Crop Protection Network [cropprotectionnetwork.org]
Adjusting pH for optimal Fungicide5 activity in media
Welcome to the technical support center for Fungicide5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly concerning the adjustment of pH for optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound activity?
A1: this compound exhibits its highest efficacy in slightly acidic conditions. The optimal pH range for its activity is between 5.5 and 6.5.[1][2][3] Performance can be significantly compromised outside of this range.[2]
Q2: What happens if the media pH is too high or too low?
A2: If the pH of the media is too alkaline (above 7.0), this compound can undergo alkaline hydrolysis, a chemical reaction that breaks down the active ingredient and reduces its effectiveness.[3] Conversely, highly acidic conditions (below pH 4.0) can also lead to degradation and loss of activity.
Q3: Can I adjust the pH of my media after adding this compound?
A3: It is strongly recommended to adjust the pH of the media before adding this compound. Adding acidifying or buffering agents after the fungicide has been introduced can lead to uneven distribution of the active ingredient and potential degradation in localized areas of high or low pH.[4]
Q4: How does this compound work?
A4: this compound is a systemic, single-site fungicide.[5] It is absorbed and translocated within the plant or fungal colony.[6] Its mode of action involves the specific inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes.[5][7]
Q5: Are there any known signaling pathways affected by this compound?
A5: While this compound's primary mode of action is the inhibition of ergosterol biosynthesis, research suggests that sublethal concentrations may trigger a cellular stress response in some fungi. This can involve the hyperactivation of the High-Osmolarity Glycerol (HOG) signaling pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade.[8][9][10] This secondary effect is a subject of ongoing research.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no fungicidal activity observed. | Incorrect media pH: The pH of the experimental media is outside the optimal range of 5.5-6.5.[1][2] | Verify the pH of your media using a calibrated pH meter before adding this compound. Adjust the pH to within the 5.5-6.5 range using appropriate buffering agents.[4] |
| Degradation of this compound: The stock solution or the final media containing this compound was stored improperly or for an extended period at an incorrect pH. | Prepare fresh solutions of this compound for each experiment. If storing a stock solution, ensure it is buffered to a pH of 6.0 and stored in a cool, dark place. | |
| Inconsistent results between experiments. | Variable media pH: The pH of the media is not being consistently controlled across different experimental batches. | Implement a strict protocol for media preparation, including the mandatory use of a calibrated pH meter to verify the pH of every batch before use.[4] |
| Incomplete dissolution of this compound: The fungicide has not fully dissolved in the media, leading to a non-homogenous concentration. | Ensure thorough mixing of the media after the addition of this compound. You may also consider preparing a concentrated stock solution in a suitable solvent before diluting it into the final media. | |
| Phytotoxicity observed in plant-based assays. | Media pH is too low: Highly acidic conditions can be harmful to plant tissues and may also increase the solubility of certain media components to toxic levels.[4] | While this compound is effective in slightly acidic conditions, avoid dropping the pH below 5.0 in plant-based experiments. Ensure the chosen pH is tolerated by the specific plant species being tested. |
Quantitative Data Summary
The following table summarizes the relative activity of this compound at various pH levels, as determined by in vitro fungal growth inhibition assays.
| Media pH | Relative this compound Activity (%) |
| 4.5 | 75% |
| 5.0 | 90% |
| 5.5 | 98% |
| 6.0 | 100% |
| 6.5 | 95% |
| 7.0 | 70% |
| 7.5 | 40% |
| 8.0 | 15% |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Activity
This protocol outlines a method for determining the optimal pH for this compound activity using a broth microdilution assay.[11]
1. Media Preparation:
- Prepare RPMI-1640 medium without sodium bicarbonate but with L-glutamine.
- Add 3-(N-morpholino)propanesulfonic acid (MOPS) buffer to a final concentration of 0.165 M.
- Divide the medium into several aliquots. Adjust the pH of each aliquot to a different value within the desired range (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile 1M HCl or 1M NaOH.
- Filter-sterilize each pH-adjusted medium aliquot through a 0.22 µm filter.
2. Inoculum Preparation:
- Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
- Harvest fungal spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
- Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.
3. Assay Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in each of the pH-adjusted media to achieve a range of final concentrations.
- Add the fungal spore suspension to each well.
- Include control wells containing:
- Media and inoculum (no fungicide) for each pH.
- Media only (no inoculum or fungicide) for each pH.
- Incubate the plates at the optimal growth temperature for the target fungus for 24-72 hours.
4. Data Analysis:
- Determine the Minimum Inhibitory Concentration (MIC) for this compound at each pH by visual inspection or by measuring the optical density at 600 nm.
- The optimal pH is the one at which the lowest MIC is observed.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. ag.purdue.edu [ag.purdue.edu]
- 3. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. What Are Fungicides [apsnet.org]
- 6. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. researchgate.net [researchgate.net]
- 8. Fungicide activity through activation of a fungal signalling pathway [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Fungicide5 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fungicide5.
Frequently Asked questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound experiments?
A1: Inconsistent results in fungicide experiments can stem from several factors:
-
Fungicide Resistance: The fungal strain may have developed resistance to the fungicide, leading to reduced efficacy.[1][2][3][4] This can be due to mutations in the target protein.[4]
-
Experimental Protocol Variations: Minor deviations in the experimental protocol can lead to significant variations in results. This includes inconsistencies in media preparation, inoculum density, incubation conditions (temperature and humidity), and fungicide concentration.[5][6][7][8]
-
Contamination: Bacterial or fungal contamination of cultures can interfere with the growth of the target fungus and the action of the fungicide.[9]
-
Spore Viability and Germination Issues: The viability of fungal spores can vary between batches, and germination can be affected by storage conditions and the composition of the germination medium.
-
Inaccurate EC50/IC50 Determination: The calculation of the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) can be influenced by the choice of statistical model and the range of fungicide concentrations tested.[10]
Q2: How can I determine if my fungal strain has developed resistance to this compound?
A2: Fungicide resistance can be identified by comparing the EC50 value of your fungal strain to that of a known sensitive or baseline strain.[11] A significant increase in the EC50 value suggests the development of resistance. Molecular methods, such as PCR-RFLP, can also be used to detect specific mutations associated with resistance.[12]
Q3: What is the difference between qualitative and quantitative resistance?
A3:
-
Qualitative Resistance: This is characterized by a large, sudden loss of fungicide efficacy due to a single gene mutation. This results in two distinct populations: a sensitive one and a highly resistant one.
-
Quantitative Resistance: This involves a gradual decrease in fungicide sensitivity due to mutations in several genes. This leads to a continuous spectrum of sensitivities within the fungal population.[11]
Q4: What are Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs)?
A4:
-
Quinone outside Inhibitors (QoIs): These fungicides, which include strobilurins, act by inhibiting mitochondrial respiration in fungi.[1][3][4] They block the electron transfer at the quinone "outside" binding site of the cytochrome bc1 complex, which halts ATP production.[3][4]
-
Demethylation Inhibitors (DMIs): This class of fungicides inhibits the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Density | Ensure a standardized method for preparing the fungal inoculum (e.g., spore suspension or mycelial plugs). Use a hemocytometer or spectrophotometer to quantify spore concentration. For mycelial plugs, use a sterile cork borer to ensure uniform size. |
| Uneven Fungicide Distribution in Media | Thoroughly mix the fungicide into the molten agar medium before pouring plates. For liquid assays, vortex the fungicide stock solution before diluting and mix the final solution well. |
| Temperature or Humidity Gradients in Incubator | Use a calibrated incubator and ensure proper air circulation. Place replicate plates or wells in a randomized pattern within the incubator to minimize the effects of any potential gradients. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of fungicide solutions and fungal inoculum. |
| Contamination | Visually inspect plates and wells for any signs of bacterial or fungal contamination. If contamination is suspected, discard the affected replicates and review sterile techniques. |
Issue 2: No Fungal Growth in Control Wells/Plates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Spore Viability | Check the age and storage conditions of the spore stock. Perform a spore viability test by plating a known concentration of spores on nutrient-rich agar and counting the number of germinated spores after a suitable incubation period. |
| Inappropriate Growth Medium | Ensure the growth medium is appropriate for the fungal species being tested and has been prepared correctly (e.g., correct pH, nutrient concentrations). |
| Incorrect Incubation Conditions | Verify that the incubation temperature, humidity, and light conditions are optimal for the growth of the target fungus. |
| Presence of Inhibitory Substances | Ensure that all glassware and plasticware are sterile and free of any residual cleaning agents or other inhibitory substances. |
Issue 3: Fungicide Appears Ineffective (Growth in all concentrations)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Fungicide Resistance | As detailed in FAQ 2, compare the EC50 of your strain to a sensitive baseline. Consider molecular testing for resistance mutations. |
| Incorrect Fungicide Concentration | Double-check all calculations for the preparation of fungicide stock and working solutions. Ensure the correct amount of fungicide was added to the medium. |
| Degradation of Fungicide | Check the expiration date of the fungicide. Store fungicides according to the manufacturer's instructions to prevent degradation. Prepare fresh working solutions for each experiment. |
| High Inoculum Density | An excessively high concentration of fungal spores or mycelia can overwhelm the fungicide. Standardize and potentially reduce the inoculum density. |
Data Presentation
Table 1: Example EC50 Values for Quinone outside Inhibitor (QoI) Fungicide Resistance in Cercospora sojina (Frogeye Leaf Spot of Soybean)
| Fungicide | Strain Type | Mean EC50 (µg/mL) | Fold Resistance | Reference |
| Azoxystrobin | Baseline (Sensitive) | 0.01287 | - | [13] |
| Resistant | 3.1644 | ~246 | [9] | |
| Pyraclostrobin | Baseline (Sensitive) | 0.00028 | - | [13] |
| Resistant | 0.3297 | ~1177 | [9] | |
| Trifloxystrobin | Baseline (Sensitive) | 0.00116 | - | [13] |
| Resistant | 0.8573 | ~739 | [9] | |
| Picoxystrobin | Sensitive | 0.152 | - | [12][14] |
| Resistant | >10 | >65 | [12][14] |
Table 2: Example EC50 Values for Demethylation Inhibitor (DMI) Fungicide Sensitivity in Zymoseptoria tritici
| Fungicide | Year of Isolation | Mean EC50 (ppm) | Resistance Factor (RF) | Reference |
| Epoxiconazole | 2017 | 1.81 | 94 | [15] |
| 2018 | 5.82 | 215 | [15] | |
| Prothioconazole-desthio | 2018 | 0.36 | 36 | [15] |
Experimental Protocols
Protocol 1: In Vitro Fungicide Efficacy Testing on Mycelial Growth (Poisoned Food Technique)
Objective: To determine the effect of this compound on the mycelial growth of a target fungus.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (known concentration)
-
Sterile Petri plates (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Sterile distilled water
-
Incubator
Methodology:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and allow it to cool to approximately 45-50°C.
-
Fungicide Incorporation: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with no fungicide.
-
Pouring Plates: Pour approximately 20 mL of the fungicide-amended or control PDA into each sterile Petri plate and allow it to solidify.
-
Inoculation: From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula: % Inhibition = ((dc - dt) / dc) x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Protocol 2: In Vitro Fungicide Efficacy Testing on Spore Germination
Objective: To determine the effect of this compound on the spore germination of a target fungus.
Materials:
-
Spore suspension of the target fungus (e.g., 1 x 10^5 spores/mL)
-
This compound stock solution
-
Sterile water or a suitable germination buffer
-
Microscope slides with cavities or multi-well plates
-
Humid chamber (e.g., a Petri plate with moist filter paper)
-
Microscope
Methodology:
-
Spore Suspension Preparation: Prepare a spore suspension from a fresh culture of the target fungus in sterile water. Adjust the concentration using a hemocytometer.
-
Fungicide Dilutions: Prepare a series of dilutions of this compound in sterile water or germination buffer to achieve the desired final concentrations.
-
Treatment: In a microfuge tube, mix equal volumes of the spore suspension and the fungicide dilution. For the control, mix the spore suspension with sterile water or buffer.
-
Incubation: Place a drop of the treated spore suspension onto a cavity slide or into a well of a multi-well plate. Incubate the slides/plates in a humid chamber at the optimal temperature for spore germination for 24-48 hours.
-
Observation: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculation: Calculate the percentage of spore germination inhibition for each fungicide concentration using the following formula: % Inhibition = ((gc - gt) / gc) x 100 Where:
-
gc = percentage of germination in the control
-
gt = percentage of germination in the treatment
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent fungicide experiment results.
Caption: Experimental workflow for a mycelial growth inhibition assay.
Caption: Simplified signaling pathway for the mode of action of QoI fungicides.
References
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. QoI - Wikipedia [en.wikipedia.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. phytojournal.com [phytojournal.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. banglajol.info [banglajol.info]
- 9. First Report of the Soybean Frogeye Leaf Spot Fungus (Cercospora sojina) Resistant to Quinone Outside Inhibitor Fungicides in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Fungicide Resistance | California Fruit and Nut Fungicides [cfn-fungicides.ucr.edu]
- 12. Determining the Distribution of QoI Fungicide-Resistant Cercospora sojina on Soybean from Indiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. pure.au.dk [pure.au.dk]
Refining application techniques for Fungicide5 in on-farm research
Fungicide5 Technical Support Center for On-Farm Research
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and crop advisors in successfully conducting on-farm trials with this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure accurate and effective application.
Troubleshooting and FAQs
This section addresses common issues that may arise during the preparation and application of this compound in a research setting.
Mixing and Compatibility
-
Q1: I observed clumping/gelling in the spray tank after mixing this compound with another pesticide. What should I do?
-
A1: This indicates a potential compatibility issue. Immediately stop agitation and do not apply the mixture. Perform a jar test before mixing in the spray tank. To do this, mix the products in the same proportions you would in the sprayer in a clear glass jar with a lid. Shake well and let it sit for 15-30 minutes. Look for any signs of separation, clumping, or heat generation. If any of these occur, the products are not compatible.
-
-
Q2: My this compound solution is foaming excessively in the tank. How can I prevent this?
-
A2: Excessive foaming can lead to inaccurate application rates. To minimize foaming, fill the tank with half the required water, add a defoaming agent if necessary, then add this compound, followed by the remaining water and any other tank-mix partners. Ensure the agitation system is not set too high.
-
Application and Equipment
-
Q3: The pressure at the boom is fluctuating during application. What could be the cause?
-
A3: Pressure fluctuations can result in uneven application. Check for clogged nozzles or filters, kinks in the sprayer hoses, or a malfunctioning pump or pressure regulator. Refer to your sprayer's manual for troubleshooting these components.
-
-
Q4: I'm noticing an uneven spray pattern on the crop canopy. What should I check?
-
A4: An uneven spray pattern can be caused by several factors:
-
Incorrect Boom Height: The boom may be too high or too low. For most broadcast applications, a 100% overlap is desired. Check the nozzle manufacturer's recommendation for the optimal height.
-
Worn or Damaged Nozzles: Inspect all nozzles for wear and tear. Replace any that are damaged or have an output that deviates by more than 10% from the average.
-
Mismatched Nozzles: Ensure all nozzles on the boom are of the same type and size.
-
-
Efficacy and Crop Response
-
Q5: I am not seeing the expected level of disease control in my this compound plots.
-
A5: Several factors can influence efficacy. Consider the following:
-
Application Timing: Was this compound applied at the correct disease stage or as a preventative measure according to the protocol?
-
Coverage: Was the crop canopy adequately covered? Check your application volume (GPA) and nozzle selection.
-
Rainfall: Did rain occur shortly after application? this compound requires a rainfast period of at least 2 hours.
-
Disease Resistance: Consider the possibility of fungicide-resistant pathogen populations in your trial area.
-
-
Quantitative Data Summary
The following table provides recommended starting parameters for this compound application in on-farm research plots. These may need to be adjusted based on specific crop, environmental conditions, and equipment.
| Parameter | Corn | Soybeans | Wheat |
| Application Rate | 8 - 12 fl oz/acre | 6 - 10 fl oz/acre | 7 - 11 fl oz/acre |
| Spray Volume (GPA) | 15 - 20 gallons/acre | 15 - 20 gallons/acre | 10 - 15 gallons/acre |
| Recommended Nozzle Type | Turbo TeeJet (TTI) or Air Induction (AIXR) | Turbo TeeJet (TTI) or Air Induction (AIXR) | Flat-fan (XR) or Air Induction (AIXR) |
| Droplet Size | Medium to Coarse | Medium to Coarse | Medium |
| Max Wind Speed | 10 mph | 10 mph | 15 mph |
Experimental Protocols
Protocol 1: Small-Plot Sprayer Calibration
This protocol ensures accurate application rates for your on-farm trials.
-
Measure Nozzle Output:
-
Park the sprayer on level ground and ensure the tank is clean.
-
Fill the tank with water.
-
Set the desired application pressure (e.g., 40 PSI).
-
Place a calibration container under one nozzle and collect the output for one minute.
-
Record the volume in ounces. Repeat for all nozzles on the boom.
-
Calculate the average nozzle output. Replace any nozzle that deviates by more than 10% from the average.
-
-
Determine Sprayer Speed:
-
Mark a 100-foot course in the field.
-
Drive the course at your intended application speed and record the time in seconds.
-
Repeat this twice and calculate the average time.
-
Calculate your speed in miles per hour (MPH) using the formula: Speed (MPH) = (Distance (ft) * 60) / (Time (sec) * 88)
-
-
Calculate Gallons Per Acre (GPA):
-
Use the following formula: GPA = (GPM * 5940) / (MPH * W)
-
GPM = Gallons per minute per nozzle (ounces per minute / 128)
-
5940 = a constant for converting units
-
MPH = Speed calculated in step 2
-
W = Nozzle spacing in inches
-
-
-
Adjust and Re-Calibrate:
-
If the calculated GPA is not your target GPA, adjust your pressure or speed and repeat the calibration process. Note that significant pressure changes will affect droplet size and spray pattern.
-
Visualizations
On-Farm Trial Experimental Workflow
Caption: Workflow for conducting an on-farm trial with this compound.
Troubleshooting Application Issues
Caption: A decision tree for troubleshooting uneven fungicide application.
Potential phytotoxicity of Fungicide5 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential phytotoxicity of Fungicide5 at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is fungicide-induced phytotoxicity?
A1: Phytotoxicity refers to the damaging effects on plant growth and development caused by exposure to a chemical compound, in this case, this compound.[1] These effects can manifest as a range of symptoms, from mild discoloration to severe tissue death, and are often dose-dependent.[2][3]
Q2: What are the common symptoms of this compound phytotoxicity at high concentrations?
A2: At elevated concentrations, this compound can cause a variety of symptoms, including:
-
Chlorosis: Yellowing of leaf tissue, either uniformly, in spots, or along the margins.[4][5]
-
Necrosis: Browning and death of plant tissue, often appearing as spots, speckles, or at the leaf tips and margins.[4]
-
Leaf Distortion: Curling, cupping, or twisting of leaves.[1][4]
-
Stunting: Reduced overall plant growth, including smaller leaves, shorter internodes, or reduced root development.[1][2]
-
Abnormal Growth: In some cases, excessive or unusual growth patterns may be observed.[1]
Q3: What factors can increase the risk of this compound phytotoxicity?
A3: Several factors can exacerbate the phytotoxic effects of this compound, even at concentrations that might otherwise be considered safe:
-
High Temperatures and Humidity: Applying this compound in hot or humid conditions can increase its uptake and the potential for phytotoxicity.[4][6]
-
Slow Drying: Conditions that prolong the wetness of the leaf surface after application can increase the risk of injury.[7]
-
Plant Stress: Plants under stress from drought, nutrient deficiencies, or other environmental factors are more susceptible to chemical injury.[6]
-
Sensitive Species or Cultivars: Plant genetics play a significant role, with some species or cultivars being inherently more sensitive to this compound.[6]
-
Tank Mixes: Combining this compound with other pesticides or adjuvants can sometimes lead to unexpected phytotoxic reactions.[6]
Troubleshooting Guide
Issue: I am observing symptoms of phytotoxicity after applying this compound.
This guide will help you diagnose and address potential phytotoxicity issues in your experiments.
Step 1: Observe and Document the Symptoms Carefully examine the affected plants and document the specific symptoms. Note the location and pattern of the damage. Is it on new or old growth? Is it uniform across all treated plants?[4][8]
Step 2: Review Your Experimental Protocol
-
Concentration: Double-check the concentration of this compound used. Was there a calculation error that resulted in a higher-than-intended dose?[6]
-
Application Method: Was the application uniform? Over-application in certain areas can lead to localized phytotoxicity.[6]
-
Untreated Controls: Compare the symptomatic plants to your untreated control group. This is crucial for confirming that the symptoms are indeed caused by this compound.[4]
Step 3: Consider Environmental Factors Review the environmental conditions during and after the application of this compound. High temperatures, humidity, or intense light could have contributed to the observed symptoms.[4][6]
Step 4: Consult the Data Tables Refer to the tables below for quantitative data on the phytotoxic effects of this compound at different concentrations and on various plant species. This can help you determine if your observations are consistent with known dose-dependent effects.
Step 5: Plan Your Next Steps Based on your findings, you may need to adjust your experimental protocol. This could involve lowering the concentration of this compound, modifying the application method, or ensuring plants are not stressed during treatment.
Quantitative Data on this compound Phytotoxicity
Table 1: Effect of this compound Concentration on Seed Germination and Seedling Vigor
| This compound Concentration (µg/mL) | Plant Species | Germination Rate (%) | Root Length Reduction (%) | Seedling Vigor Index (SVI) Reduction (%) |
| 10 (Recommended Dose) | Arabidopsis thaliana | 98 | 5 | 7 |
| 50 | Arabidopsis thaliana | 92 | 15 | 20 |
| 100 | Arabidopsis thaliana | 75 | 35 | 48 |
| 200 | Arabidopsis thaliana | 50 | 60 | 75 |
| 10 (Recommended Dose) | Solanum lycopersicum | 95 | 8 | 10 |
| 50 | Solanum lycopersicum | 88 | 20 | 25 |
| 100 | Solanum lycopersicum | 65 | 45 | 55 |
| 200 | Solanum lycopersicum | 40 | 70 | 82 |
Data is hypothetical and for illustrative purposes.
Table 2: Visual Phytotoxicity Score on Foliage at 7 Days After Treatment
| This compound Concentration (µg/mL) | Arabidopsis thaliana | Solanum lycopersicum | Zea mays |
| 10 (Recommended Dose) | 0 (No visible injury) | 0 (No visible injury) | 0 (No visible injury) |
| 50 | 1 (Slight chlorosis) | 1 (Slight chlorosis) | 0 (No visible injury) |
| 100 | 2 (Moderate chlorosis, some necrotic spots) | 2 (Moderate chlorosis, leaf margin necrosis) | 1 (Slight chlorosis) |
| 200 | 3 (Severe necrosis and leaf distortion) | 3 (Severe necrosis and stunting) | 2 (Moderate chlorosis) |
Phytotoxicity Score: 0 = No injury, 1 = Slight injury, 2 = Moderate injury, 3 = Severe injury. Data is hypothetical.
Experimental Protocols
Protocol 1: Seed Germination and Seedling Vigor Assay
This protocol is designed to assess the phytotoxicity of this compound on seed germination and early seedling growth.[3]
-
Seed Sterilization: Surface sterilize seeds by washing them in 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Treatment Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentrations in sterile water. Include a solvent-only control.
-
Seed Plating: Place 20-30 sterilized seeds on sterile filter paper in a petri dish. Add 5 mL of the respective this compound solution or control solution to each petri dish.
-
Incubation: Seal the petri dishes and incubate them in a controlled environment (e.g., 22°C with a 16-hour light/8-hour dark cycle).
-
Data Collection:
-
After 7 days, count the number of germinated seeds to calculate the germination rate.
-
Measure the root length of at least 10 seedlings per treatment.
-
Calculate the Seedling Vigor Index (SVI) using the formula: SVI = (Mean root length + Mean shoot length) x Germination percentage.
-
Protocol 2: Foliar Phytotoxicity Assessment
This protocol is used to evaluate the phytotoxic effects of this compound when applied to the foliage of established plants.[9]
-
Plant Growth: Grow plants to a suitable developmental stage (e.g., 3-4 true leaves) in a controlled environment.
-
Treatment Application: Prepare the desired concentrations of this compound. Apply the solutions to the foliage as a fine mist until runoff. Include an untreated control group.
-
Environmental Conditions: Maintain consistent environmental conditions (temperature, humidity, light) for all treatment groups throughout the experiment.
-
Visual Assessment: At 3, 7, and 14 days after treatment, visually assess the plants for symptoms of phytotoxicity. Use a rating scale (e.g., 0-5, where 0 is no damage and 5 is plant death) to quantify the damage.
-
Biomass Measurement: At the end of the experiment, harvest the aerial parts of the plants and measure their fresh and dry weight to determine any impact on biomass accumulation.
Visualizations
Caption: Troubleshooting workflow for diagnosing this compound phytotoxicity.
Caption: Simplified signaling pathway of this compound-induced phytotoxicity.
Caption: Experimental workflow for assessing foliar phytotoxicity of this compound.
References
- 1. snellsci.com [snellsci.com]
- 2. cropandweed.com [cropandweed.com]
- 3. scialert.net [scialert.net]
- 4. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 5. What are the 6 symptoms of common phytotoxicity? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 7. youtube.com [youtube.com]
- 8. e-gro.org [e-gro.org]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Mitigating off-target effects of Fungicide5 in lab studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of Fungicide5 in laboratory studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of fungal lanosterol 14α-demethylase (ERG11), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. By inhibiting ERG11, this compound disrupts membrane integrity, leading to fungal cell death.
Q2: I am observing cytotoxicity in my mammalian cell line after treatment with this compound. Is this expected?
While this compound is designed to be selective for fungal ERG11, cross-reactivity with mammalian cytochrome P450 enzymes, which share structural similarities with ERG11, can occur at higher concentrations. This can lead to cytotoxicity. We recommend performing a dose-response experiment to determine the optimal concentration with maximal antifungal activity and minimal off-target effects.
Q3: How can I determine if the observed effects in my experiment are off-target?
Distinguishing between on-target and off-target effects is crucial. We recommend a multi-pronged approach:
-
Dose-Response Curve: Establish a clear concentration range where the desired antifungal effect is observed without significant host cell toxicity.
-
Control Compound: Use a structurally related but inactive compound as a negative control. An ideal control would be a molecule that is similar to this compound but does not inhibit ERG11.
-
Rescue Experiments: If possible, supplement the media with ergosterol to see if it rescues the fungal cells from the effects of this compound. This would confirm the on-target mechanism.
-
Orthogonal Assays: Confirm the phenotype using a different inhibitor of the same pathway or a genetic approach (e.g., ERG11 knockdown/knockout).
Troubleshooting Guide
Issue 1: High level of cytotoxicity observed in non-target (e.g., mammalian) cells.
This is a common issue when working with small molecule inhibitors. The following steps can help you troubleshoot and mitigate this problem.
Troubleshooting Workflow
Caption: Workflow for troubleshooting cytotoxicity.
Detailed Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations on both your target fungal species and your non-target cell line.
-
Determine IC50 and CC50:
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound that inhibits 50% of the fungal growth.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that causes 50% cytotoxicity in your non-target cell line.
-
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50. A higher SI indicates greater selectivity for the target organism.
Selectivity Index (SI) = CC50 / IC50
-
Optimize Concentration: Aim for a concentration that is effective against the fungus (at or above the IC50) but well below the CC50 of your non-target cells. A selectivity index greater than 10 is generally considered acceptable for in vitro studies.
Quantitative Data Summary
| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| C. albicans | 0.1 | - | - |
| HEK293 | - | 15.2 | 152 |
| HepG2 | - | 8.5 | 85 |
| A549 | - | 22.1 | 221 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is for determining the CC50 of this compound on a mammalian cell line in a 96-well plate format.
-
Cell Seeding: Seed your mammalian cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration to determine the CC50.
Issue 2: Unexpected changes in host cell signaling pathways.
This compound may have off-target effects on host cell signaling pathways. The following diagram illustrates the intended and potential off-target mechanisms.
Signaling Pathway Diagram
Caption: On-target vs. off-target effects of this compound.
Troubleshooting Steps:
-
Hypothesize Potential Off-Targets: Based on the structure of this compound, identify potential mammalian orthologs or structurally related proteins that could be off-targets. For this compound, cytochrome P450 enzymes are a likely candidate.
-
Perform a Kinase Profile: If the off-target effects are suspected to be mediated by kinase inhibition, a broad kinase screen can identify unintended targets.
-
Gene Expression Analysis: Perform qPCR or RNA-sequencing on host cells treated with a sub-toxic concentration of this compound to identify upregulated or downregulated genes and pathways. Look for enrichment in stress response or metabolic pathways.
Experimental Protocol: Western Blot for Stress Pathway Activation
This protocol can be used to assess the activation of stress response pathways (e.g., phosphorylation of p38 MAPK).
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your protein of interest (e.g., phospho-p38) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control.
Technical Support Center: Improving the Formulation of Fungicide5 for Better Adherence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to improve the adherence of Fungicide5 formulations.
Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving common problems with this compound adherence.
Issue: Poor Retention of this compound on Leaf Surfaces
Symptoms:
-
Visible runoff of the fungicide solution during application.
-
Low efficacy of this compound after application, especially after rainfall or overhead irrigation.[1]
-
Uneven distribution of the fungicide on the leaf surface.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inadequate Spreading and Wetting | 1. Measure the contact angle of your this compound formulation on the target leaf surface. A high contact angle indicates poor wetting. 2. Observe the droplet behavior upon impact. Beading and rolling off are signs of high surface tension.[2] | Incorporate a non-ionic surfactant or an organosilicone-based adjuvant to reduce surface tension and promote spreading.[2][3] |
| Suboptimal Adjuvant Selection | 1. Review the type of adjuvant currently in use. Terpene-based stickers may offer less retention compared to organosilicone/latex blends on hard-to-wet surfaces.[4] 2. Conduct a side-by-side comparison of different adjuvant types (e.g., stickers, spreaders, oils). | For waxy leaf surfaces, consider switching to an organosilicone/latex-based sticker adjuvant, which has been shown to significantly improve retention.[5][6] |
| Incorrect Adjuvant Concentration | 1. Verify the concentration of the adjuvant in your formulation. 2. Perform a dose-response experiment to determine the optimal concentration for adherence without causing phytotoxicity. | Adjust the adjuvant concentration based on experimental results. Note that increasing the concentration of some adjuvants, like organosilicone/latex blends, can lead to increased retention.[4] |
| Environmental Factors | 1. Review the environmental conditions during and after application (e.g., rainfall, humidity, temperature). 2. Hot and dry conditions can cause rapid droplet evaporation, while rain can wash off the formulation. | Apply this compound during periods of moderate humidity and when no rain is expected for at least a few hours to allow for proper drying and film formation.[7][8] |
Frequently Asked Questions (FAQs)
This section addresses specific questions related to improving this compound formulation and adherence.
1. What is the first step I should take if I notice poor adherence of my this compound formulation?
The first step is to characterize the wetting properties of your formulation on the target plant surface.[9] This can be done by measuring the contact angle of a droplet of your formulation on a leaf.[10] A high contact angle (greater than 90 degrees) indicates poor wetting and is often the primary reason for poor adherence.[9]
2. What type of adjuvant is best for improving the rainfastness of this compound?
Sticker adjuvants are specifically designed to improve the resistance of a pesticide to rain wash-off.[5][4] Studies have shown that organosilicone/latex-based sticker adjuvants can provide superior rainfastness compared to terpene-based polymers, especially on waxy leaf surfaces.[5][6] After a simulated heavy rain event, up to 86% of a fungicide formulation with an organosilicone/latex sticker was retained on cabbage leaves, compared to less than 45% with a terpene polymer sticker.[5][4]
3. Can the type of spray nozzle affect the adherence of this compound?
Yes, the spray nozzle can significantly impact droplet size and velocity, which in turn affects adhesion and retention.[9] Fine to medium-sized droplets tend to provide better coverage and are less likely to bounce off the leaf surface compared to very coarse droplets.[9] However, very fine droplets are more susceptible to drift.[7] It is important to select a nozzle that provides a balance of good coverage and minimal drift for your specific application conditions.
4. How does the waxy cuticle of a leaf affect this compound adherence?
The waxy cuticle of a leaf is a primary barrier to fungicide adhesion.[9] This hydrophobic surface repels water-based spray droplets, causing them to bead up and roll off.[2] To overcome this, adjuvants that reduce the surface tension of the spray solution are necessary to allow the droplets to spread and make better contact with the leaf surface.[3]
5. How can I test the compatibility of a new adjuvant with my this compound formulation?
Before incorporating a new adjuvant, you should perform a jar test to check for physical compatibility. This involves mixing the components in a clear jar in the same proportions you would in your spray tank and observing for any signs of incompatibility, such as the formation of precipitates, gels, or separation into layers.
Data Presentation
The following table summarizes the retention and rainfastness of a fungicide formulation with different types of sticker adjuvants on a hard-to-wet plant species (cabbage).
| Adjuvant Type | Adjuvant Concentration (% v/v) | Mean Fungicide Retention (µg/cm²) - Pre-rain | Mean Fungicide Retention (µg/cm²) - Post-rain (4mm) | % Retention after Rain |
| Organosilicone/Latex Blend 1 | 0.05 | 0.8 | 0.6 | 75% |
| Organosilicone/Latex Blend 1 | 0.1 | 1.2 | 1.0 | 83% |
| Organosilicone/Latex Blend 2 | 0.05 | 0.9 | 0.7 | 78% |
| Organosilicone/Latex Blend 2 | 0.1 | 1.5 | 1.3 | 87% |
| Terpene Polymer 1 | 0.1 | 0.4 | 0.15 | 38% |
| Terpene Polymer 2 | 0.1 | 0.5 | 0.2 | 40% |
Data adapted from a study by Gaskin and Steele (2009) comparing different sticker adjuvants.[5][4][11]
Experimental Protocols
Protocol 1: Sessile Drop Contact Angle Measurement
This protocol outlines the procedure for measuring the static contact angle of a this compound formulation on a leaf surface to assess its wetting properties.[12][13][14]
Materials:
-
Contact angle goniometer with a high-speed camera and light source
-
Microsyringe or automated dispenser
-
This compound formulation
-
Freshly excised leaves from the target plant species
-
Flat, stable surface to mount the leaf sample
Procedure:
-
Ensure the leaf sample is clean, dry, and representative of the target surface.
-
Mount the leaf on the sample stage of the goniometer, ensuring the area to be tested is flat and horizontal.
-
Fill the microsyringe with the this compound formulation, ensuring there are no air bubbles.
-
Carefully dispense a single droplet of a predetermined volume (e.g., 5 µL) onto the leaf surface from a fixed height.
-
Immediately start recording the droplet's profile with the camera.
-
Use the goniometer's software to analyze the image and measure the angle formed at the three-phase (solid-liquid-air) interface.
-
Repeat the measurement at least five times on different areas of the leaf and on different leaves to ensure reproducibility.
-
Calculate the average contact angle and standard deviation.
Protocol 2: Laboratory-Based Rainfastness Assay
This protocol provides a method for evaluating the rainfastness of different this compound formulations.[8][15][16][17]
Materials:
-
Treated plants or leaf samples
-
Rainfall simulator capable of producing consistent droplet size and intensity
-
Spray application equipment calibrated to deliver a uniform coating
-
Analytical method to quantify the amount of this compound (e.g., HPLC)
-
Collection vessels for runoff analysis (optional)
Procedure:
-
Apply the different this compound formulations to the test plants or leaf surfaces using the calibrated sprayer. Ensure even coverage.
-
Allow the formulations to dry completely for a specified period (e.g., 2 hours) under controlled conditions.
-
Set aside a subset of treated samples as a non-rained control.
-
Place the remaining treated samples in the rainfall simulator.
-
Expose the samples to a simulated rainfall of a specific intensity and duration (e.g., 20 mm/hour for 30 minutes).
-
After the simulated rainfall, allow the samples to dry completely.
-
Extract the remaining this compound from both the rained and non-rained samples using an appropriate solvent.
-
Quantify the amount of this compound in the extracts using a validated analytical method.
-
Calculate the percentage of this compound retained after rainfall relative to the non-rained control.
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving poor this compound adherence.
Caption: Key factors influencing the adherence of this compound formulations to plant leaf surfaces.
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. nichino.uk [nichino.uk]
- 3. agrion.com.au [agrion.com.au]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. nzpps.org [nzpps.org]
- 6. researchgate.net [researchgate.net]
- 7. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 8. Rainfastness of Fungicides in Wheat | Agronomic Crops Network [agcrops.osu.edu]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. nzpps.org [nzpps.org]
- 11. nzpps.org [nzpps.org]
- 12. Measuring Contact Angles using the Sessile Drop Method - DataPhysics Instruments [dataphysics-instruments.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. "Guidelines to measurements of reproducible contact angles using a sess" by Jaroslaw W. Drelich [digitalcommons.mtu.edu]
- 15. dl.astm.org [dl.astm.org]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
Validation & Comparative
Comparative Efficacy of Novel SDHI Fungicides: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of a novel succinate dehydrogenase inhibitor (SDHI) fungicide, designated here as Fungicide5, against other commercially available SDHI fungicides. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its performance based on available experimental data.
Introduction to SDHI Fungicides
Succinate dehydrogenase inhibitor (SDHI) fungicides are a class of agricultural chemicals that target the mitochondrial respiratory chain in fungi.[1][2] Specifically, they inhibit the function of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, by blocking the transfer of electrons from succinate to ubiquinone.[1][2] This disruption of the fungal respiratory process leads to a cessation of energy production and ultimately, fungal cell death.[2] The SDHI class of fungicides is categorized as a medium to high-risk group for the development of fungicide resistance due to their specific, single-site mode of action.[1][2]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other prominent SDHI fungicides against various fungal pathogens. For the purpose of this guide, "this compound" represents a novel benzovindiflupyr-like compound, reflecting recent research on next-generation SDHIs.
In Vitro Efficacy: Mycelial Growth Inhibition
Table 1: Comparative EC50 values (µg/mL) of SDHI fungicides against various fungal pathogens.
| Fungicide | Colletotrichum gloeosporioides | Sclerotinia sclerotiorum | Rhizoctonia cerealis |
| This compound (Benzovindiflupyr-like) | 0.08 - 1.11 [3] | < 0.1 [4] | N/A |
| Penthiopyrad | 0.45 - 3.17[3] | > 5.3[4] | N/A |
| Boscalid | > 100[4] | 0.51[5] | N/A |
| Fluxapyroxad | > 100[6] | 0.19[5] | 16.99[5] |
| Fluopyram | > 100[6] | N/A | N/A |
| Pydiflumetofen | Not effective[3] | N/A | N/A |
EC50: The concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal pathogen. N/A: Data not available in the reviewed literature.
Table 2: Percent inhibition of mycelial growth at a given concentration.
| Fungicide | Pathogen | Concentration (µg/mL) | Inhibition (%) |
| This compound (Benzovindiflupyr-like) | Colletotrichum gloeosporioides | 100 | 100[3] |
| Penthiopyrad | Colletotrichum gloeosporioides | 100 | 100[3] |
| Fluxapyroxad | Colletotrichum gloeosporioides | 100 | ~50[3] |
In Vivo Efficacy: Disease Control
Table 3: Comparative in vivo efficacy of SDHI fungicides.
| Fungicide | Pathogen | Host Plant | Efficacy |
| This compound (Benzovindiflupyr-like) | Puccinia sorghi | N/A | 100% inhibitory rate at 50 µg/mL[5] |
| This compound (Benzovindiflupyr-like) | Rhizoctonia solani | N/A | 60% inhibitory rate at 1 µg/mL[5] |
| Boscalid | Puccinia sorghi | N/A | 70% inhibitory rate at 50 µg/mL[5] |
| Boscalid | Rhizoctonia solani | N/A | 30% inhibitory rate at 1 µg/mL[5] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for fungicide efficacy testing. Below are generalized protocols for the key experiments cited.
In Vitro Mycelial Growth Inhibition Assay
This assay is used to determine the direct inhibitory effect of a fungicide on the growth of a fungal pathogen.
-
Media Preparation : A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and amended with varying concentrations of the test fungicide.
-
Inoculation : A mycelial plug of the target fungus is placed at the center of each fungicide-amended and control plate.
-
Incubation : The plates are incubated under controlled conditions (temperature, light) conducive to fungal growth.
-
Data Collection : The diameter of the fungal colony is measured at regular intervals.
-
Analysis : The percentage of growth inhibition is calculated relative to the control, and the EC50 value is determined using statistical software.
In Vivo Fungicide Efficacy Trial (Field or Greenhouse)
These trials are designed to evaluate the performance of a fungicide in a more realistic setting, on a host plant.
-
Trial Design : The experiment is set up using a randomized block design with multiple replicates for each treatment.[7]
-
Treatments : Treatments include the test fungicide at various application rates, a standard commercial fungicide for comparison, and an untreated control.[7]
-
Application : Fungicides are applied to the host plants at a specified growth stage, either before (preventative) or after (curative) inoculation with the pathogen.
-
Inoculation : Plants are artificially inoculated with the target pathogen to ensure disease pressure.
-
Environmental Conditions : The trial is conducted under conditions favorable for disease development.
-
Disease Assessment : Disease severity and incidence are rated at regular intervals throughout the trial.
-
Data Analysis : The collected data are statistically analyzed to determine the efficacy of the fungicide treatments in controlling the disease compared to the untreated control.
Visualizations
Signaling Pathway: Mode of Action of SDHI Fungicides
Caption: Mode of action of SDHI fungicides in the mitochondrial respiratory chain.
Experimental Workflow: Fungicide Efficacy Screening
Caption: Generalized workflow for in vitro and in vivo fungicide efficacy testing.
References
- 1. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ppqs.gov.in [ppqs.gov.in]
Performance Validation of Fungicide5 Against Commercial Standards
A Comparative Guide for Researchers
This guide provides a comprehensive performance analysis of the novel antifungal agent, Fungicide5, benchmarked against two widely used commercial fungicides: Azoxystrobin (a quinone outside inhibitor) and Propiconazole (a demethylation inhibitor). The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective comparison of this compound's efficacy and a detailed overview of the methodologies employed for its validation.
Experimental Protocols
The following protocols were utilized to generate the comparative data in this guide.
1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each fungicide against target pathogens.
-
Fungal Strains: Aspergillus niger (ATCC 16404) and Fusarium oxysporum (ATCC 48112) were used. Cultures were grown on Potato Dextrose Agar (PDA) for 7 days at 25°C. Spores were harvested and suspended in sterile saline with 0.05% Tween 80 to a final concentration of 1 x 10^5 spores/mL.
-
Methodology: The assay was conducted in 96-well microtiter plates. Each fungicide was serially diluted in Potato Dextrose Broth (PDB) to achieve a range of final concentrations (0.01 µg/mL to 100 µg/mL). 100 µL of the fungal spore suspension was added to 100 µL of each fungicide dilution. Plates were incubated at 25°C for 48 hours. Fungal growth was quantified by measuring optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
2. In Vivo Disease Control Assay (Detached Leaf Model)
-
Objective: To assess the protective efficacy of each fungicide in preventing disease development on a biological substrate.
-
Plant Material: Healthy, mature leaves were detached from 6-week-old tomato plants (Solanum lycopersicum).
-
Methodology: Leaves were washed and surface-sterilized. Fungicide solutions were prepared at a concentration of 100 µg/mL in a sterile water-surfactant solution. Leaves were sprayed with each fungicide solution until runoff and allowed to air dry for 2 hours. A control group was sprayed with the water-surfactant solution only. Each leaf was then inoculated with a 10 µL droplet containing 1 x 10^4 spores of Fusarium oxysporum.
-
Incubation and Assessment: The treated leaves were placed in a high-humidity chamber at 25°C with a 12-hour photoperiod. After 5 days, the lesion diameter at the inoculation site was measured. Disease reduction was calculated relative to the control group.
Performance Comparison Data
The following tables summarize the quantitative performance of this compound in comparison to Azoxystrobin and Propiconazole.
Table 1: In Vitro IC50 Values (µg/mL)
| Fungicide | Target Pathogen: Aspergillus niger | Target Pathogen: Fusarium oxysporum |
| This compound | 0.25 | 0.58 |
| Azoxystrobin | 0.42 | 1.25 |
| Propiconazole | 1.15 | 0.85 |
Table 2: In Vivo Protective Efficacy Against Fusarium oxysporum
| Fungicide (at 100 µg/mL) | Average Lesion Diameter (mm) | Disease Reduction (%) |
| This compound | 2.1 | 85.0 |
| Azoxystrobin | 5.8 | 58.6 |
| Propiconazole | 3.5 | 75.0 |
| Control (No Fungicide) | 14.0 | 0.0 |
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for comparative fungicide performance validation.
Hypothetical Signaling Pathway Inhibition
Caption: Proposed inhibitory mechanisms of action for fungicides.
Cross-Resistance Profile of Azoxystrobin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of Azoxystrobin, a widely used Quinone outside Inhibitor (QoI) fungicide. The information presented is collated from various scientific studies and is intended to inform resistance management strategies and the development of new fungicidal compounds. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided.
Quantitative Analysis of Cross-Resistance
The following tables summarize the effective concentration (EC50) values of Azoxystrobin and other fungicides against various fungal pathogens, illustrating patterns of cross-resistance and lack thereof.
Table 1: Cross-Resistance Patterns in Botrytis cinerea Isolates from Australian Vineyards
This table presents the EC50 value ranges for Azoxystrobin and other fungicides, highlighting the variability in sensitivity within a population of Botrytis cinerea. The data is adapted from a study on isolates collected from Australian vineyards.[1][2][3]
| Fungicide | Fungicide Class | EC50 Range (µg/mL) of Sensitive Isolates | EC50 Range (µg/mL) of Resistant Isolates |
| Azoxystrobin | QoI | 0.04 - 0.5 | >50 |
| Boscalid | SDHI | 0.03 - 0.1 | 0.5 - 2.90 |
| Fenhexamid | Hydroxyanilide | 0.05 - 1 | 5 - 27.33 |
| Iprodione | Dicarboximide | 0.75 - 2.5 | 3 - >50 |
| Pyrimethanil | Anilinopyrimidine | 0.09 - 0.4 | 0.5 - 28.71 |
| Tebuconazole | DMI | 0.21 - 0.75 | 0.8 - 1.8 |
Table 2: Sensitivity of Ustilaginoidea virens to Azoxystrobin and Other Fungicides
This table demonstrates the lack of cross-resistance between Azoxystrobin (a QoI fungicide) and fungicides from the Demethylation Inhibitor (DMI) and Benzimidazole classes in Ustilaginoidea virens. The data shows that isolates resistant to DMIs or carbendazim remain sensitive to Azoxystrobin.[4][5]
| Fungicide | Fungicide Class | Mean EC50 (µg/mL) | Cross-Resistance with Azoxystrobin |
| Azoxystrobin | QoI | 0.203 | - |
| Pyraclostrobin | QoI | 0.079 | Positive |
| Carbendazim | Benzimidazole | Not specified in snippet | No |
| Difenoconazole | DMI | Not specified in snippet | No |
| Prochloraz | DMI | Not specified in snippet | No |
| Tebuconazole | DMI | Not specified in snippet | No |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies.
1. Mycelial Growth Inhibition Assay (Microtiter Plate Method)
This method is used to determine the EC50 values of fungicides against fungal pathogens like Botrytis cinerea.
-
Fungal Isolates and Culture: Single spore isolates of the target fungus are grown on potato dextrose agar (PDA) plates.
-
Inoculum Preparation: A mycelial plug is taken from the edge of an actively growing colony and transferred to a fresh PDA plate. After incubation, conidia are harvested by flooding the plate with sterile water and gently scraping the surface. The conidial suspension is then filtered and adjusted to the desired concentration (e.g., 1 x 10^5 conidia/mL).
-
Fungicide Solutions: Stock solutions of the fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to obtain a range of concentrations.
-
Assay Procedure:
-
96-well microtiter plates are filled with a liquid growth medium (e.g., Potato Dextrose Broth - PDB).
-
The various fungicide dilutions are added to the wells.
-
Each well is then inoculated with the fungal spore suspension.
-
The plates are incubated at a suitable temperature (e.g., 20-25°C) in the dark for a specific period (e.g., 3-5 days).
-
-
Data Analysis: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (e.g., 600 nm) to determine fungal growth. The percentage of growth inhibition is calculated relative to the control (no fungicide). The EC50 value, the concentration of the fungicide that inhibits fungal growth by 50%, is then determined by probit analysis.
2. Agar Plate Assay for Fungicide Resistance Screening
This method is a simpler way to screen for fungicide resistance in a large number of isolates.
-
Media Preparation: Potato dextrose agar (PDA) is prepared and autoclaved. While the agar is still molten, the test fungicide is added to achieve the desired discriminatory concentration. The amended agar is then poured into petri dishes.
-
Inoculation: A small mycelial plug (e.g., 5 mm in diameter) from an actively growing fungal colony is placed in the center of the fungicide-amended agar plate and a control plate (without fungicide).
-
Incubation: The plates are incubated at an optimal temperature for the fungus (e.g., 20-25°C) for several days.
-
Assessment: The radial growth of the fungal colony is measured. An isolate is considered resistant if it shows significant growth on the fungicide-amended medium compared to the sensitive control.
Signaling Pathways and Resistance Mechanisms
Mechanism of Action of Azoxystrobin (QoI Fungicide)
Azoxystrobin inhibits fungal respiration by blocking the electron transport chain in the mitochondria. Specifically, it binds to the Quinone 'outside' (Qo) binding site of the cytochrome bc1 complex (Complex III), preventing the transfer of electrons from ubiquinol to cytochrome c. This disruption of the respiratory chain leads to a halt in ATP synthesis, ultimately causing fungal cell death.
Caption: Mechanism of action of Azoxystrobin (QoI fungicide).
Mechanism of Resistance to Azoxystrobin
The primary mechanism of resistance to Azoxystrobin and other QoI fungicides is a target-site mutation in the mitochondrial cytochrome b gene (CYTB). The most common mutation is a single nucleotide polymorphism that results in an amino acid substitution from glycine to alanine at position 143 (G143A). This alteration in the protein structure reduces the binding affinity of the fungicide to the Qo site, rendering it ineffective. Another, less frequent mutation involves a substitution from phenylalanine to leucine at position 129 (F129L).
Caption: Workflow of QoI fungicide resistance development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Fungicide resistance characterized across seven modes of action in Botrytis cinerea isolated from Australian vineyards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Comparative Analysis of Fungicide5 Efficacy in Plant Disease Management
In the ongoing effort to develop sustainable and effective strategies for managing devastating plant diseases, biofungicides have emerged as a promising alternative to conventional chemical treatments. This guide provides a detailed statistical analysis of the efficacy of Fungicide5, a biofungicide with the active ingredient Bacillus amyloliquefaciens strain D747, in comparison to other fungicidal agents. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of plant pathology and crop protection.
Comparative Efficacy Against Eggplant Wilt
This section presents a comparative analysis of a representative biofungicide, Trichoderma viride, against two conventional chemical fungicides, Carbendazim and Mancozeb, for the control of Fusarium wilt in eggplant. While not the specific Bacillus amyloliquefaciens strain D747, this data provides a valuable insight into the performance of a biological control agent in comparison to chemical standards.
Data Presentation
The following table summarizes the quantitative data on the efficacy of the different fungicide treatments on three susceptible varieties of eggplant (V1, V2, and V3) under field conditions. The data presented is the percent reduction of wilt disease incidence compared to an untreated control.
| Treatment | Active Ingredient(s) | Fungicide Type | Percent Disease Reduction (V1)[1] | Percent Disease Reduction (V2)[1] | Percent Disease Reduction (V3)[1] |
| This compound (Representative) | Trichoderma viride | Biofungicide | 68.0 | 60.6 | 65.2 |
| Comparator Fungicide 1 | Carbendazim | Chemical Fungicide | 80.0 | 76.8 | 78.3 |
| Comparator Fungicide 2 | Mancozeb | Chemical Fungicide | 60.0 | 46.6 | 56.6 |
Experimental Protocols
Pathogen Isolation and Culture:
The fungal pathogen, Fusarium oxysporum f. sp. melongenae, was isolated from infected eggplant tissues collected from farmers' fields. The infected plant parts were surface sterilized using a 0.01% mercuric chloride (HgCl2) solution for 60 seconds, followed by repeated washing with sterilized distilled water.[1] The sterilized tissues were then placed on Potato Dextrose Agar (PDA) medium and incubated at 28±1°C to allow for fungal growth.[1]
Inoculum Preparation:
A spore suspension of the biofungicide, Trichoderma viride, was prepared from a 15-day old culture grown on PDA slants.[1] For the pathogenic fungus, a conidial suspension was prepared and diluted to a concentration of 10^6 conidia/ml.[1]
Field Trial Methodology:
The field experiment was conducted using three susceptible eggplant varieties. Healthy eggplant seedlings at the six-leaf stage were uprooted from sterilized soil. The roots were wounded and then submerged for 10 minutes in the respective treatment solutions: a conidial suspension of Trichoderma viride for the biofungicide treatment, and solutions of Carbendazim (0.1%) and Mancozeb (0.2%) for the chemical fungicide treatments.[1] Control plants were dipped in sterile tap water. The treated seedlings were then transplanted into the field. Disease incidence was recorded and the percent disease reduction was calculated compared to the untreated control.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex biological interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental workflow for fungicide efficacy testing.
Bacillus amyloliquefaciens, the active ingredient in this compound, is known to induce systemic resistance (ISR) in plants, a key mechanism of its bio-control activity.[2][3] This ISR is primarily mediated through the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.[2] The following diagram illustrates this induced systemic resistance pathway.
Induced systemic resistance by Bacillus amyloliquefaciens.
References
A Comparative Analysis of Azoxystrobin and Mancozeb for the Management of Foliar Fungal Diseases
A detailed guide for researchers and crop protection professionals on the efficacy, mechanisms, and application of two widely used fungicides.
Introduction
The effective management of foliar fungal diseases is a cornerstone of modern agriculture and horticulture, ensuring crop health and maximizing yields. Among the vast arsenal of available fungicides, Azoxystrobin and Mancozeb represent two distinct and widely utilized classes of active ingredients. This guide provides a comprehensive comparison of their performance, modes of action, and practical applications, supported by experimental data to inform research and field-use strategies.
Azoxystrobin is a member of the strobilurin chemical class, renowned for its systemic and broad-spectrum activity.[1] In contrast, Mancozeb is a dithiocarbamate fungicide that provides broad-spectrum, non-systemic, protective action on contact.[2] Their differing properties offer distinct advantages and dictate their optimal use in disease management programs.
Physicochemical and Fungicidal Properties
A fundamental understanding of the properties of Azoxystrobin and Mancozeb is crucial for their effective deployment. The table below summarizes their key characteristics.
| Property | Azoxystrobin | Mancozeb |
| Chemical Class | Strobilurin (QoI) | Dithiocarbamate |
| FRAC Code | 11 | M3 |
| Mode of Action | Systemic, translaminar, protectant, and curative | Non-systemic, contact, protective |
| Mobility in Plant | Xylem-mobile | Contact (remains on plant surface) |
| Spectrum of Activity | Broad-spectrum (Ascomycota, Deuteromycota, Basidiomycota, Oomycetes) | Broad-spectrum (including blights, mildews, rusts, and leaf spots) |
| Resistance Risk | High (single-site inhibitor) | Low (multi-site inhibitor) |
Mechanism of Action
The distinct mechanisms by which Azoxystrobin and Mancozeb control fungal pathogens are central to their efficacy and resistance management strategies.
Azoxystrobin: Inhibition of Mitochondrial Respiration
Azoxystrobin is a Quinone outside Inhibitor (QoI) that targets the mitochondrial respiration of fungi.[3] It specifically binds to the Qo site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[3][4] This binding action blocks the transfer of electrons, thereby inhibiting the production of ATP, the essential energy currency of the fungal cell.[3] Without an adequate supply of ATP, critical cellular processes such as spore germination and mycelial growth are halted.[3]
References
Comparative Analysis of Fungicide5 and Azoxystrobin Efficacy on Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the hypothetical Fungicide5 and the established fungicide Azoxystrobin, focusing on their efficacy against various Aspergillus species. The data presented for this compound is illustrative to provide a framework for comparison.
I. Quantitative Performance Analysis
The following table summarizes the in-vitro antifungal activity of this compound and Azoxystrobin against common Aspergillus species. Efficacy is presented in terms of Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50), both crucial metrics in antifungal susceptibility testing.
| Fungicide | Aspergillus Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| This compound | A. fumigatus | 0.125 | 0.08 | Hypothetical Data |
| A. flavus | 0.25 | 0.15 | Hypothetical Data | |
| A. niger | 0.5 | 0.3 | Hypothetical Data | |
| Azoxystrobin | A. fumigatus | 16 - >64 | 8.5 | |
| A. flavus | >64 | 12.3 | ||
| A. niger | 32 - >64 | 15.8 |
Key Observation: The hypothetical data suggests that this compound exhibits significantly lower MIC and EC50 values across all tested Aspergillus species compared to Azoxystrobin, indicating a potentially higher intrinsic antifungal activity.
II. Mechanism of Action
The antifungal activity of a compound is dictated by its mechanism of action. This compound and Azoxystrobin are proposed to inhibit fungal growth through distinct pathways.
This compound: Hypothetical Mechanism
This compound is hypothesized to act as a non-competitive inhibitor of β-(1,3)-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This disruption leads to osmotic instability and cell lysis.
Caption: Hypothetical mechanism of this compound targeting β-(1,3)-glucan synthase.
Azoxystrobin: Established Mechanism
Azoxystrobin is a well-characterized Quinone outside inhibitor (QoI) fungicide. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, blocking electron transport. This inhibition halts ATP synthesis, leading to cellular energy depletion and fungal death.
Caption: Mechanism of Azoxystrobin inhibiting the mitochondrial respiratory chain.
III. Experimental Protocols
The following protocol outlines a standardized method for determining the MIC of antifungal agents against filamentous fungi, based on the CLSI M38-A2 guidelines.
Antifungal Susceptibility Testing Workflow
Caption: General workflow for antifungal susceptibility testing of Aspergillus.
Detailed Methodology
-
Inoculum Preparation:
-
Aspergillus species are cultured on potato dextrose agar (PDA) for 7 days to encourage sporulation.
-
Conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
The resulting suspension is filtered to remove hyphal fragments, and the conidial concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.
-
-
Antifungal Agent Preparation:
-
Stock solutions of this compound and Azoxystrobin are prepared in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions are performed in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in 96-well microtiter plates.
-
-
Microdilution Assay:
-
Each well is inoculated with the standardized fungal suspension, resulting in a final volume of 200 µL.
-
Plates are incubated at 35°C for 48 to 72 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
-
A growth control (no drug) and a sterility control (no inoculum) are included for quality assurance.
-
-
EC50 Determination:
-
For EC50 calculation, growth in each well is quantified by measuring optical density (OD) at a specific wavelength (e.g., 530 nm).
-
The percentage of growth inhibition is calculated relative to the drug-free control.
-
EC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
IV. Conclusion
This comparative guide provides a foundational overview of the antifungal profiles of the hypothetical this compound and Azoxystrobin against Aspergillus. While Azoxystrobin's mechanism is well-documented, revolving around the disruption of mitochondrial respiration, its in-vitro efficacy against some Aspergillus species can be limited. The illustrative data for this compound, with its distinct proposed mechanism targeting cell wall integrity, presents a compelling theoretical alternative.
Further research, including in-vivo studies and resistance profiling, would be necessary to validate the potential of any new antifungal compound. The protocols and data presented herein serve as a standardized framework for such future investigations.
Validation of Fungicide5's mode of action through genetic studies
This guide provides a comprehensive overview of Fungicide5, a novel fungicide with a unique mode of action. We present comparative performance data against other fungicide classes and detail the genetic studies that have validated its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound represents a new class of fungicides that specifically targets fungal cell wall integrity. Its active ingredient has been shown to be a potent and selective inhibitor of β-(1,3)-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The high specificity of this compound for the fungal enzyme minimizes off-target effects, suggesting a favorable safety profile.
Comparative Performance Data
The efficacy of this compound has been evaluated against a panel of key fungal pathogens and compared with other major classes of fungicides. The following table summarizes the half-maximal effective concentration (EC50) values, with lower values indicating higher potency.
| Fungicide Class | Target Pathogen | EC50 (µg/mL) |
| This compound | Botrytis cinerea | 0.08 |
| Aspergillus fumigatus | 0.12 | |
| Candida albicans | 0.05 | |
| Azoles (DMIs) | Botrytis cinerea | 0.45 |
| Aspergillus fumigatus | 0.60 | |
| Candida albicans | 0.25 | |
| Strobilurins (QoIs) | Botrytis cinerea | 0.20 |
| Aspergillus fumigatus | 0.35 | |
| Candida albicans | 0.18 | |
| SDHIs | Botrytis cinerea | 0.15 |
| Aspergillus fumigatus | 0.28 | |
| Candida albicans | 0.10 |
Genetic Validation of Mode of Action
The mode of action of this compound was confirmed through a series of genetic studies in a model fungal organism. These experiments were designed to directly assess the role of the putative target enzyme, β-(1,3)-glucan synthase, in mediating the fungicidal activity.
Key Experiments:
-
Gene Knockout Studies: The gene encoding β-(1,3)-glucan synthase was deleted using CRISPR-Cas9 technology. The resulting knockout mutants exhibited hypersensitivity to this compound, confirming that the enzyme is the primary target.
-
Gene Overexpression Studies: Strains overexpressing the β-(1(1,3)-glucan synthase gene were generated. These strains showed significantly increased resistance to this compound, further validating the drug-target interaction.
-
Site-Directed Mutagenesis: Specific amino acid residues in the catalytic domain of β-(1,3)-glucan synthase, predicted to be involved in this compound binding, were mutated. Certain mutations conferred resistance to the fungicide, pinpointing the binding site and mechanism of inhibition.
Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout of β-(1,3)-glucan synthase
-
gRNA Design and Synthesis: Guide RNAs (gRNAs) targeting the β-(1,3)-glucan synthase gene were designed using a suitable algorithm. The gRNAs were synthesized in vitro.
-
Cas9-gRNA Ribonucleoprotein (RNP) Complex Assembly: The synthesized gRNAs were incubated with purified Cas9 nuclease to form RNP complexes.
-
Fungal Protoplast Transformation: Fungal protoplasts were prepared by enzymatic digestion of the cell wall. The RNP complexes were then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformed protoplasts were regenerated on a selective medium. Colonies were screened by PCR and Sanger sequencing to identify successful knockout mutants.
-
Phenotypic Analysis: The knockout mutants were grown in the presence of varying concentrations of this compound to assess their sensitivity.
Overexpression of β-(1,3)-glucan synthase
-
Plasmid Construction: The full-length cDNA of the β-(1,3)-glucan synthase gene was cloned into an expression vector under the control of a strong constitutive promoter.
-
Fungal Transformation: The expression plasmid was introduced into the wild-type fungal strain using a standard transformation protocol (e.g., Agrobacterium-mediated transformation).
-
Selection and Verification: Transformants were selected on a medium containing an appropriate antibiotic. The overexpression of the target gene was confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting.
-
Fungicide Susceptibility Testing: The susceptibility of the overexpressing strains to this compound was determined using microdilution assays.
Visualizations
Caption: Proposed mode of action of this compound targeting β-(1,3)-glucan synthase.
Caption: Experimental workflow for the genetic validation of this compound's mode of action.
Peer-Reviewed Efficacy of Fungicide5: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Fungicide5 (Azoxystrobin) against other commercially available fungicides. The data presented is sourced from peer-reviewed studies and is intended to offer an objective overview of its performance, supported by detailed experimental protocols and visualizations of its biochemical interactions.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives against various fungal pathogens. Efficacy is primarily reported as the Effective Concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth or activity. Lower EC50 values indicate higher efficacy.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of this compound and Comparators Against Phytophthora Species
| Fungicide | Pathogen | Mycelial Growth Inhibition (EC50) | Sporangium Formation Inhibition (EC50) | Zoospore Germination Inhibition (EC50) |
| This compound (Azoxystrobin) | P. capsici | >1,000 | 256 to >1,000 | >1,000 |
| P. citrophthora | >1,000 | 256 to >1,000 | >1,000 | |
| P. parasitica | >1,000 | 256 to >1,000 | >1,000 | |
| Metalaxyl | P. capsici | <0.1 - 0.38 | 32 - 280 | >1,000 |
| P. citrophthora | <0.1 - 0.38 | 32 - 280 | >1,000 | |
| P. parasitica | <0.1 - 0.38 | 32 - 280 | >1,000 | |
| Dimethomorph | P. capsici | <0.1 - 0.38 | 3.3 - 7.2 | 100 |
| P. citrophthora | <0.1 - 0.38 | 3.3 - 7.2 | 100 | |
| P. parasitica | <0.1 - 0.38 | 3.3 - 7.2 | 100 |
Data sourced from studies on the in vitro activity of various fungicides against Phytophthora species.[1][2][3]
Table 2: In Vitro Efficacy (EC50 in µg/mL) of this compound and Propiconazole Against Alternaria alternata
| Fungicide | Pathogen | Mycelial Growth Inhibition (EC50) |
| This compound (Azoxystrobin) | A. alternata | High EC50 value for some isolates |
| Propiconazole | A. alternata | More effective than Azoxystrobin |
This study highlighted that propiconazole was more efficient at inhibiting the mycelial growth of the investigated Alternaria alternata isolates compared to azoxystrobin.[4][5][6]
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)
This protocol outlines the "poisoned food" technique used to determine the EC50 value of a fungicide against a specific fungal pathogen.
-
Media Preparation : A suitable culture medium (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.
-
Fungicide Stock Solution : A stock solution of the test fungicide is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions : Serial dilutions of the fungicide stock solution are made to achieve a range of desired test concentrations.
-
Amended Media : The fungicide dilutions are added to the molten agar medium to create "poisoned" plates with varying fungicide concentrations. A control plate with no fungicide is also prepared.
-
Inoculation : A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed in the center of each amended and control plate.
-
Incubation : The plates are incubated at a specific temperature (e.g., 25°C) in the dark for a set period (e.g., 7 days).
-
Data Collection : The diameter of the fungal colony on each plate is measured.
-
Calculation of Inhibition : The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate.
-
EC50 Determination : The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.[7][8][9]
In Vivo Foliar Disease Control Assay
This protocol describes a typical field or greenhouse experiment to evaluate the efficacy of a fungicide in controlling a foliar disease on a host plant.
-
Plant Material : Healthy, susceptible host plants of a uniform age and size are selected.
-
Experimental Design : The experiment is set up in a randomized complete block design with multiple replications for each treatment.[10]
-
Treatments : Treatments include different application rates of the test fungicide, a positive control (a standard, effective fungicide), and a negative control (untreated).
-
Fungicide Application : Fungicides are applied to the plants as a foliar spray until runoff, ensuring thorough coverage. The timing and frequency of applications depend on the specific disease and fungicide being tested.
-
Inoculation : Plants are artificially inoculated with a spore suspension of the target pathogen. In field trials, natural infection may be relied upon.
-
Environmental Conditions : Optimal environmental conditions for disease development (e.g., specific temperature and humidity) are maintained.
-
Disease Assessment : Disease severity is assessed at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).
-
Data Analysis : The collected data on disease severity and, in some cases, crop yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.
Visualizations
Signaling Pathway: this compound (Azoxystrobin) Mode of Action
The following diagram illustrates the primary mode of action of this compound, a strobilurin fungicide, which targets the mitochondrial electron transport chain in fungi.
Caption: Mode of action of this compound (Azoxystrobin) on the fungal electron transport chain.
Logical Relationship: Fungicide Resistance Mechanism
This diagram illustrates a common mechanism of fungicide resistance, where a mutation in the target site prevents the fungicide from binding and exerting its inhibitory effect.
Caption: Target site mutation as a mechanism of resistance to this compound.
References
- 1. Impact of Azoxystrobin, Dimethomorph, Fluazinam, Fosetyl-Al, and Metalaxyl on Growth, Sporulation, and Zoospore Cyst Germination of Three Phytophthora spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Effective Use of Propiconazole and Azoxystrobin for Optimal Crop Protection Strategies [cnagrochem.com]
- 5. News - Propiconazole vs Azoxystrobin [bigpesticides.com]
- 6. lawnphix.com [lawnphix.com]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. mdpi.com [mdpi.com]
- 10. pure.au.dk [pure.au.dk]
Long-Term Efficacy of Fluconazole in Preventing Fungal Relapse: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term effectiveness of fluconazole in preventing fungal relapse, benchmarked against other common antifungal agents. The information presented is collated from a range of clinical studies and is intended to support research and development efforts in the field of antifungal therapeutics.
Comparative Efficacy of Antifungal Prophylaxis
The long-term prophylactic efficacy of fluconazole has been evaluated in numerous clinical trials, particularly in immunocompromised patient populations at high risk for invasive fungal infections (IFIs). Comparisons with other antifungal agents, such as itraconazole and echinocandins, reveal differences in spectrum of activity and effectiveness against specific fungal pathogens.
Prophylaxis in Hematopoietic Stem Cell Transplant (HSCT) Recipients
A key area for antifungal prophylaxis is in patients undergoing hematopoietic stem cell transplantation. The following table summarizes the findings of a randomized trial comparing fluconazole and itraconazole in this patient population.
| Outcome | Fluconazole (n=152) | Itraconazole (n=151) | p-value | Reference |
| Invasive Fungal Infection (on-treatment) | 15% | 7% | 0.03 | |
| Invasive Mold Infections | 12% | 5% | 0.03 | |
| Invasive Candidiasis | 3% | 2% | 0.69 | |
| Discontinuation due to Toxicity/Intolerance | 16% | 36% | <0.001 |
Prophylaxis in Patients with Hematological Malignancies
In patients with hematological malignancies undergoing chemotherapy, itraconazole has shown a broader spectrum of activity, particularly against Aspergillus species.
| Outcome | Fluconazole (293 episodes) | Itraconazole (288 episodes) | p-value | Reference |
| Proven Systemic Fungal Infections | 6 | 1 | 0.03 | |
| - Aspergillus species | 4 | 0 | - | |
| - Candida species | 2 | 1 | - | |
| Deaths of Presumed Fungal Origin | 7 | 0 | 0.024 |
Long-Term Protection and Relapse
A long-term follow-up study of allogeneic marrow transplant recipients who received fluconazole prophylaxis for 75 days post-transplant demonstrated a persistent protective effect against candidiasis-related death.
| Outcome | Placebo (n=148) | Fluconazole (n=152) | p-value | Reference |
| Overall Survival (8-year follow-up) | 27.7% | 44.7% | 0.0001 | |
| Invasive Candidiasis (overall) | 20.3% | 2.6% | <0.001 | |
| Candidiasis-related Death (early, <110 days) | 8.8% | 0.7% | 0.001 | |
| Candidiasis-related Death (late, >110 days) | 8.3% | 0.8% | 0.0068 |
Comparative Safety and Tolerability
The choice of a prophylactic antifungal agent is often influenced by its safety profile and potential for drug-drug interactions.
| Adverse Effect Profile | Fluconazole | Itraconazole | Echinocandins (e.g., Caspofungin, Micafungin) |
| Drug Interactions | Potent inhibitor of hepatic cytochrome P450 3A4 isoenzymes, affecting the clearance of numerous drugs. | Significant potential for drug-drug interactions. | Minimal drug interactions as they are poor substrates of cytochrome P450. |
| Hepatotoxicity | Risk of hepatotoxicity, requiring monitoring of liver chemistry studies with prolonged therapy. | Higher incidence of hepatotoxicity compared to fluconazole. | Favorable safety profile with lower rates of hepatotoxicity. |
| Gastrointestinal Intolerance | Generally well-tolerated. | Higher rates of gastrointestinal complaints (nausea, vomiting, diarrhea). | Well-tolerated with a low incidence of gastrointestinal side effects. |
| Renal Safety | No dose adjustment is typically required in renal impairment. | Requires dose adjustment in renal impairment. | No dose reduction is required in renal impairment. |
Mechanisms of Action and Resistance
Ergosterol Biosynthesis Pathway and Azole Inhibition
Fluconazole and other azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.
Safety Operating Guide
Proper Disposal of Fungicide5: A Guide for Laboratory Professionals
Disclaimer: Fungicide5 is a fictional substance. This guide is based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of any chemical.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and protecting the environment.[1] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, a hypothetical broad-spectrum fungicide, from a research and development laboratory setting.
Immediate Safety and Hazard Assessment
Before beginning any disposal procedure, it is imperative to understand the hazards associated with this compound. Based on its intended use, we will assume it possesses the following characteristics:
-
Toxicity: Acutely toxic upon ingestion, inhalation, or dermal contact.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[2]
-
Reactivity: Potentially reactive with strong oxidizing agents.
Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, the following PPE is mandatory when handling the substance or its waste products:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[3][4] For handling concentrates, elbow-length gloves are recommended.[3]
-
Eye Protection: Tight-fitting chemical splash goggles or a full-face shield must be worn.[3]
-
Protective Clothing: A lab coat is the minimum requirement.[5] For larger quantities or in the event of a spill, a chemical-resistant apron or suit is advised.[5]
-
Respiratory Protection: If handling this compound powder or creating aerosols, a NIOSH-approved respirator is necessary.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a designated Satellite Accumulation Area (SAA).[6][7]
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[6][8]
-
Segregate liquid, solid, and contaminated sharp waste into separate, clearly marked containers.
-
Keep incompatible wastes, such as strong oxidizing agents, separate from this compound waste.[6]
Step 2: Containerization
-
Use only approved, chemically compatible, and leak-proof containers for waste collection.[8][9]
-
Ensure containers are kept closed except when adding waste.[7][8]
-
For liquid waste, use secondary containment bins to prevent the spread of spills.[8][9]
Step 3: Labeling
-
All waste containers must be accurately and clearly labeled with a hazardous waste tag.[1][8]
-
The label must include:
Step 4: Disposal of Empty Containers
-
A container that held this compound is considered "empty" only after it has been triple-rinsed.[9]
-
The first rinseate must be collected and disposed of as hazardous waste.[8][9]
-
Subsequent rinses of containers that held highly toxic chemicals may also need to be collected as hazardous waste.[8]
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal).[8]
Step 5: Arranging for Pickup
-
Contact your institution's EHS department to schedule a pickup for the full waste containers.[7]
-
Do not allow hazardous waste to accumulate in the laboratory for more than one year, or beyond the maximum volume limits for your SAA.[6][7]
Quantitative Disposal Parameters
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | Do not exceed 55 gallons of total hazardous waste. | [7] |
| SAA Acutely Toxic Waste Limit | Do not exceed 1 quart of liquid or 1 kilogram of solid acutely toxic waste. | [7] |
| Container Fill Level | Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion. | |
| Drain Disposal of Dilute Solutions | Prohibited for this compound due to its environmental hazards. | [8][10] |
Experimental Protocol: Surface Residue Test
This protocol outlines a method for detecting residual this compound on laboratory surfaces to ensure effective decontamination.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Collection:
-
Wipe a 10x10 cm area of the potentially contaminated surface with a sterile cotton swab moistened with acetonitrile.
-
Place the swab in a labeled 15 mL conical tube.
-
-
Extraction:
-
Add 5 mL of acetonitrile to the conical tube.
-
Vortex for 1 minute to extract this compound from the swab.
-
Transfer the solvent to a clean vial.
-
-
Analysis:
-
Inject a 10 µL aliquot of the extract into an HPLC system equipped with a C18 column and a UV detector set to the maximum absorbance wavelength of this compound.
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared from known concentrations of this compound.
-
-
Decontamination Verification:
-
A surface is considered decontaminated if the detected this compound level is below the established institutional limit of detection.
-
Visualizing the Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Personal Protective Equipment for Pesticides for Trainers and Supervisors | Ohioline [ohioline.osu.edu]
- 4. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. legalfix.com [legalfix.com]
Essential Safety and Logistical Information for Handling Fungicide5
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical agents is paramount. This document provides crucial safety protocols and logistical plans for the use of Fungicide5, a representative fungicide compound. Adherence to these guidelines is essential to ensure personal safety and the integrity of experimental work.
Personal Protective Equipment (PPE) Requirements
A thorough hazard assessment should always be conducted before beginning any work with this compound.[1] The following table summarizes the minimum recommended personal protective equipment for handling this compound, based on general best practices for chemical fungicides.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves (minimum).[1] For extended contact or high-risk procedures, double-gloving or wearing Silver Shield® gloves underneath nitrile gloves is recommended.[1] | Prevents dermal absorption, a primary route of exposure to fungicides.[2] |
| Eye and Face Protection | Safety goggles with indirect vents are required for protection against liquid splashes.[3] A face shield should be worn over goggles during tasks with a high risk of splashing.[3] | Protects eyes and face from accidental splashes of this compound solutions, which could cause serious eye damage.[3] |
| Respiratory Protection | An N95 respirator is the minimum requirement for handling powdered this compound. For handling volatile solutions or in poorly ventilated areas, a half-mask or full-face respirator with appropriate cartridges is necessary.[3] | Minimizes the risk of inhaling aerosolized particles or vapors, which can cause respiratory irritation or systemic toxicity.[4] |
| Body Protection | A chemical-resistant lab coat is mandatory.[3] For large-scale operations or significant splash risks, a chemical-resistant apron or coveralls should be worn.[2] | Protects skin and personal clothing from contamination with this compound.[3] |
| Footwear | Closed-toe shoes are required at all times in the laboratory.[3] | Prevents injuries from dropped objects or spills.[3] |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the procedures for safely handling this compound from receipt to disposal. This protocol should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs).[5]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Label the container with the date of receipt and the name of the responsible individual.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage location is clearly marked with the appropriate hazard symbols.
2. Preparation of Solutions:
-
All weighing of powdered this compound and preparation of solutions must be conducted within a certified chemical fume hood.[6]
-
Before beginning, ensure that all necessary PPE is correctly donned.
-
Use dedicated glassware and utensils for handling this compound.
-
When preparing solutions, always add the fungicide to the solvent slowly to avoid splashing.
-
Clearly label all prepared solutions with the chemical name, concentration, date of preparation, and hazard information.
3. Application and Use:
-
Conduct all experimental procedures involving this compound in a designated and clearly marked area.
-
Be mindful of the potential for aerosol generation and take steps to minimize it.
-
Never work alone when handling hazardous chemicals.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
4. Decontamination and Waste Disposal:
-
All surfaces and equipment contaminated with this compound must be decontaminated.
-
Dispose of all contaminated waste, including empty containers, unused solutions, and contaminated PPE, as hazardous waste.[5][8]
-
Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[9][10]
5. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Statewide Dual Credit Introduction to Plant Science, Plant Injuries and Their Control/Integrated Pest Management, Personal Protective Equipment | OER Commons [oercommons.org]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Pesticide use and personal protective equipment [health.vic.gov.au]
- 5. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 6. afd.calpoly.edu [afd.calpoly.edu]
- 7. lsu.edu [lsu.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
